1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Description
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Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPVFSWIRIZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656029 | |
| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150018-99-8 | |
| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-3-hydroxypiperidine-3-carbonitrile chemical structure
An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Structure, Synthesis, and Synthetic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its molecular architecture, a robust synthesis protocol grounded in fundamental reaction mechanisms, and its significant potential as a versatile building block for complex molecules in pharmaceutical and chemical research.
Introduction: Unveiling a Privileged Scaffold Intermediate
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its 3-hydroxy-substituted variant, in particular, offers a valuable combination of structural rigidity, hydrogen bonding capability, and a key stereocenter that can profoundly influence biological activity.[2] this compound is a strategically designed intermediate that incorporates this valuable scaffold.
The molecule's structure is defined by three key components:
-
A Piperidine Core: A six-membered saturated heterocycle containing a nitrogen atom.[3]
-
An N-Benzyl Protecting Group: This group renders the piperidine nitrogen non-basic and can be selectively removed in later synthetic steps, allowing for further functionalization.[4][5]
-
A Cyanohydrin Moiety: The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon (C3) is a hallmark of a cyanohydrin. This functional group is a linchpin for diverse chemical transformations.
This guide will establish the logical basis for its synthesis and explore the chemical reactivity that makes it a valuable precursor for drug development professionals.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.
Chemical Identity:
-
IUPAC Name: 1-benzyl-3-hydroxy-3-piperidinecarbonitrile
-
Molecular Formula: C₁₃H₁₆N₂O
-
Molecular Weight: 216.28 g/mol
Structural Features: The molecule possesses a chiral center at the C3 position, meaning it can exist as a racemic mixture of two enantiomers. The tertiary alcohol and the nitrile group are geminally substituted, a classic cyanohydrin arrangement. The nitrogen atom is a tertiary amine, protected by a benzyl group.
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale |
| Appearance | Likely a colorless to pale yellow solid or oil. | Based on related compounds like 1-Benzyl-3-hydroxypiperidine.[3][4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and alcohols. Sparingly soluble in water. | The benzyl and piperidine rings provide nonpolar character, while the hydroxyl group allows for some polarity and hydrogen bonding. |
| Stability | Stable under standard conditions. Should be protected from strong acids, which could hydrolyze the nitrile, and strong oxidizing agents. | Standard for cyanohydrins and benzylamines. |
Synthesis: A Mechanistic Approach to Cyanohydrin Formation
The most logical and efficient synthesis of this compound proceeds via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Benzyl-3-piperidone. This reaction is a well-established method for forming cyanohydrins and is analogous to the initial step of the Strecker synthesis of α-hydroxy acids.[6][7] The synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone and potassium cyanide strongly supports this proposed pathway, as the cyanohydrin is the direct precursor to the carboxylic acid via hydrolysis.[8]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the initial steps of a documented synthesis of the corresponding carboxylic acid.[8]
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ether or Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Starting Material Preparation: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0-8 °C), dissolve 1-Benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water.
-
Acidification: Add a molar equivalent of concentrated hydrochloric acid to the solution. This ensures the formation of hydrocyanic acid (HCN) in situ upon addition of the cyanide salt, which is the active nucleophile.
-
Cyanide Addition: Slowly add a slight excess (approx. 1.1 to 1.2 equivalents) of potassium cyanide to the cooled solution. Caution: This step must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas. Maintain the temperature below 8 °C during addition.
-
Reaction: Stir the mixture vigorously at a low temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up and Extraction: Once the reaction is complete, carefully neutralize any excess acid. Extract the aqueous mixture multiple times with an organic solvent such as ether or dichloromethane.
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Causality and Mechanistic Insight
The reaction proceeds via a classic nucleophilic addition mechanism. The carbonyl carbon of the 1-benzyl-3-piperidone is electrophilic. The cyanide ion (CN⁻), a potent nucleophile, attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate (an alkoxide). Subsequent protonation of this alkoxide intermediate by water or a weak acid present in the medium yields the final cyanohydrin product.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The true value of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective transformations.
Key Reactive Sites:
-
The Nitrile Group: This is a highly versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid (1-benzyl-3-hydroxypiperidine-3-carboxylic acid)[8] or the primary amide.
-
Reduction: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to afford a primary amine (1-benzyl-3-(aminomethyl)piperidin-3-ol). This introduces a new basic center and a point for further derivatization.
-
-
The N-Benzyl Group: This is a common protecting group for secondary amines.
-
Debenzylation: It can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), exposing the secondary amine of the piperidine ring.[5] This is a crucial step for coupling the piperidine core to other molecular fragments.
-
-
The Tertiary Hydroxyl Group: While less reactive than a primary or secondary alcohol, it can still undergo reactions such as O-alkylation or esterification under specific conditions.
Strategic Application in Synthesis
This intermediate is a gateway to a variety of complex piperidine derivatives. For example, a synthetic route could involve:
-
Reduction of the nitrile to a primary amine.
-
Acylation of the newly formed amine with a molecule of interest.
-
Removal of the N-benzyl group via hydrogenation.
-
Coupling of the now-free secondary piperidine nitrogen to another scaffold.
This stepwise functionalization allows for the controlled and predictable assembly of complex drug-like molecules.
Potential Transformations Diagram
Caption: Key synthetic transformations of the title compound.
Conclusion
This compound is more than a mere chemical curiosity; it is a strategically designed synthetic intermediate of significant value. Its synthesis is straightforward, based on the reliable cyanohydrin formation from a readily available ketone precursor. The compound's true strength is its chemical architecture, which provides multiple, orthogonally reactive sites. This allows researchers and drug development professionals to perform selective chemical modifications, making it an ideal building block for constructing complex, biologically active molecules that feature the highly sought-after 3-hydroxypiperidine scaffold.
References
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
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PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Advent Bio. (n.d.). This compound. Retrieved from [Link]
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Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
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ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile (CAS Number: 150018-99-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key synthetic intermediate. Drawing upon established chemical principles and available data, this document details its synthesis, chemical properties, reactivity, and handling protocols, offering valuable insights for its application in research and development.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a piperidine core, which is a prevalent scaffold in medicinal chemistry. The presence of the N-benzyl group offers a versatile protecting group strategy, while the tertiary alcohol and nitrile functionalities at the C3 position provide multiple avenues for synthetic elaboration. Its primary role is as a precursor to more complex molecules, particularly 3-substituted piperidine derivatives.
CAS Number: 150018-99-8[1]
Molecular Formula: C₁₃H₁₆N₂O[2]
Molecular Weight: 216.28 g/mol [2]
| Property | Value | Source |
| CAS Number | 150018-99-8 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| Appearance | Typically a solid | [2] |
| Solubility in Water | Poor | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [2] |
Synthesis and Mechanism
The most direct and logical synthesis of this compound is through a nucleophilic addition of a cyanide anion to the carbonyl group of 1-benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation.
The synthesis can be inferred from the procedure for its direct downstream product, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, where the cyanohydrin is formed in situ as a non-isolated intermediate.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Causality in Experimental Choices:
-
Starting Material: 1-Benzyl-3-piperidone hydrochloride is a common and commercially available starting material.[4] The hydrochloride salt ensures stability and solubility.
-
Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are standard, cost-effective sources of the cyanide nucleophile.
-
Acid Catalyst: The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion. The procedure for the subsequent carboxylic acid uses concentrated hydrochloric acid.[3]
-
Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) and water is used to dissolve both the organic precursor and the inorganic cyanide salt.[3]
-
Temperature Control: The reaction is performed at a reduced temperature (below 8°C) to control the exothermicity of the reaction and to minimize potential side reactions.[3]
Detailed Experimental Protocol (Inferred):
This protocol is adapted from the initial steps of the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and is intended for the formation and potential isolation of the cyanohydrin intermediate.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water.
-
Acidification: Cool the solution to below 8°C in an ice bath and add concentrated hydrochloric acid (approximately 1 equivalent).
-
Cyanide Addition: Slowly add a solution of potassium cyanide (1.5 to 2 equivalents) in water via the addition funnel, ensuring the temperature remains below 8°C.
-
Reaction: Stir the mixture at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone.
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture would typically be extracted with an organic solvent such as ether or ethyl acetate.
-
The organic layers are combined, washed with water and brine to remove inorganic salts, and dried over anhydrous magnesium sulfate.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The N-benzyl group can be readily removed by catalytic hydrogenation, and the nitrile and hydroxyl groups offer points for further chemical modification.
Key Reactions:
Caption: Reactivity of this compound.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[3] This transformation is valuable for introducing a carboxylic acid moiety, which is a common functional group in pharmaceuticals.
-
Debenzylation: The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst). This unmasks the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom.
Potential Applications in Drug Discovery:
The N-benzyl piperidine motif is a well-established structural element in medicinal chemistry.[5] Compounds containing this scaffold have been investigated for a range of biological activities. While specific applications for this compound are not widely documented, its derivatives are of significant interest. For instance, the related compound N-benzyl-3-hydroxypiperidine is a key intermediate in the synthesis of Benidipine, a calcium channel blocker used to treat hypertension.[6]
Safety and Handling
Potential Hazards:
-
Toxicity: Organic nitriles, particularly cyanohydrins, should be handled with extreme caution as they can be toxic. They may release hydrogen cyanide upon contact with acids or moisture, or under certain metabolic conditions. Hydrogen cyanide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.
-
Irritation: Based on data for the related compound (S)-1-Benzyl-3-hydroxypiperidine, this class of chemicals may cause skin and serious eye irritation.[7]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
-
First Aid Measures (General for Cyanide Exposure):
-
Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Due to its potential toxicity, this compound and any contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a valuable, albeit not extensively documented, intermediate in organic synthesis. Its preparation from 1-benzyl-3-piperidone via a cyanohydrin reaction provides access to a trifunctional scaffold that can be further elaborated into a variety of more complex molecules, particularly those with a 3,3-disubstituted piperidine core. Researchers and drug development professionals can leverage the reactivity of the nitrile and hydroxyl groups, as well as the lability of the N-benzyl group, in the design of novel therapeutic agents. Due to the potential for cyanide release, stringent safety protocols must be adhered to during its handling and use.
References
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Advent Bio. This compound. [Link]
-
PubChem. (S)-1-Benzyl-3-hydroxypiperidine. [Link]
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Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]
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PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubChem. 1-Benzyl-3-piperidone hydrochloride hydrate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
This guide provides a comprehensive technical overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key synthetic intermediate in pharmaceutical research and development. We will delve into its core physicochemical properties, a robust synthesis protocol, characteristic reactivity, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across therapeutic areas like neurological disorders and analgesia.[1][2][3] this compound (a tertiary cyanohydrin) represents a highly valuable, functionalized version of this scaffold. The presence of a hydroxyl group, a nitrile moiety, and a removable N-benzyl protecting group on a single chiral center provides multiple, orthogonal handles for chemical modification. This strategic combination allows for the divergent synthesis of complex molecular architectures, making it a building block of significant interest for constructing novel drug candidates.
Section 1: Core Molecular and Physical Properties
A precise understanding of a compound's physical properties is foundational for its application in synthesis, dictating choices for solvents, purification methods, and storage conditions.
Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 150018-99-8 | [4] |
| Molecular Formula | C13H16N2O | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| IUPAC Name | This compound | N/A |
Physicochemical Data
Specific experimental data for this compound is not widely published. The following properties are based on its parent compound, 1-Benzyl-3-hydroxypiperidine, and established principles for cyanohydrins, providing a reliable baseline for experimental design.
| Property | Expected/Observed Value | Rationale & Field Insights |
| Appearance | White to off-white or pale yellow solid/oil. | The parent compound is a colorless to pale yellow crystalline solid.[1] The introduction of the nitrile group is not expected to significantly alter the color. |
| Solubility | Freely soluble in polar organic solvents (Methanol, Ethanol, DCM, THF); sparingly soluble in water. | The parent compound exhibits this solubility profile.[1] The hydroxyl and nitrile groups contribute polarity, while the benzyl and piperidine rings provide nonpolar character, favoring organic solvents. |
| Stability | Stable under standard conditions. Protect from light and moisture. Avoid strong oxidizing agents and extreme pH. | The tertiary alcohol (cyanohydrin) can be sensitive to strong acids or bases, which may reverse its formation. The parent compound is also noted to be sensitive to strong oxidizers.[1] |
| pKa | The piperidine nitrogen is basic. The exact pKa is not published, but it is expected to be a weaker base than piperidine itself due to steric hindrance and potential electronic effects from the C3 substituents. | The nitrogen atom in the piperidine ring is basic and can participate in hydrogen bonding and nucleophilic reactions.[2] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and reliable synthesis of this compound is via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Benzyl-3-piperidone. This is a classic cyanohydrin formation, a cornerstone reaction in organic synthesis.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Causality Behind Experimental Choices
-
Starting Material: 1-Benzyl-3-piperidone hydrochloride is chosen as it is a commercially available and stable salt of the reactive ketone. The benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing side reactions under nucleophilic conditions.
-
Reagents: Potassium cyanide (KCN) is the cyanide source. A catalytic amount of strong acid (HCl) is used to protonate the ketone's carbonyl oxygen, activating it towards nucleophilic attack by the cyanide ion.
-
Conditions: The reaction is performed at low temperature (<8°C) to control the exothermic nature of the reaction and to favor the thermodynamic product, minimizing potential side reactions.[5]
Detailed Experimental Protocol
This protocol is adapted from a known procedure for a closely related synthesis and is designed to be self-validating.[5]
CRITICAL SAFETY NOTE: This procedure involves potassium cyanide, which is highly toxic. All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or another suitable oxidizing agent before disposal according to institutional guidelines.
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-benzyl-3-piperidone hydrochloride (8.13 g).
-
Add a 1:1 mixture of tetrahydrofuran (THF) and water (28.8 ml).
-
Add concentrated hydrochloric acid (2.99 ml).
-
Cool the mixture to below 8°C in an ice bath.
-
-
Nucleophilic Addition:
-
While maintaining the temperature below 8°C, slowly add potassium cyanide (4.687 g) in portions.
-
Stir the mixture vigorously for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase like 5:1 Hexane:Ethyl Acetate. The starting ketone should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 ml).
-
Combine the organic extracts and wash them with water (2 x 30 ml) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation:
-
The resulting oily residue is the crude this compound.
-
Further purification can be achieved via column chromatography on silica gel if necessary, though for many subsequent steps, the crude product is of sufficient purity.
-
Section 3: Chemical Reactivity and Synthetic Utility
The power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively.
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1-Benzyl-3-hydroxypiperidine-3-carbonitrile IUPAC name
An In-Depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a piperidine ring, a versatile scaffold in numerous pharmaceuticals, with both a hydroxyl and a nitrile group attached to the same carbon atom. This arrangement, characteristic of a cyanohydrin, makes it a valuable intermediate for the synthesis of more complex molecules, including α-hydroxy acids and amino alcohols, which are crucial building blocks in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, aimed at professionals in research and development.
Part 1: IUPAC Nomenclature and Chemical Structure
The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the determination of its IUPAC name is based on identifying the principal functional group and the parent heterocyclic system.
Determination of the IUPAC Name
The structure consists of a piperidine ring, which is a saturated six-membered heterocycle containing nitrogen. The substituents on this ring are:
-
A benzyl group (a phenylmethyl group) attached to the nitrogen atom (position 1).
-
A hydroxyl group (-OH) at position 3.
-
A nitrile group (-CN) also at position 3.
According to IUPAC nomenclature rules, the priority of functional groups dictates the suffix of the name. The nitrile group has a higher priority than the hydroxyl group. When a nitrile group is attached to a ring, the suffix "-carbonitrile" is used. The hydroxyl group is therefore treated as a substituent and is denoted by the prefix "hydroxy-".
Based on these rules, the correct IUPAC name for the compound is This compound .
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Mechanism of Cyanohydrin Formation
The reaction proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of 1-benzyl-3-piperidone is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This step forms a new carbon-carbon bond.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final cyanohydrin product, this compound.
This reaction is generally reversible, and the equilibrium can be influenced by the reaction conditions.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of the corresponding carboxylic acid, where the target compound is a key intermediate. [1] Materials:
-
1-benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and cooled to below 8°C, dissolve 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water.
-
To this solution, add concentrated hydrochloric acid.
-
While maintaining the temperature below 8°C, slowly add potassium cyanide to the reaction mixture.
-
Stir the mixture for several hours at this temperature.
-
After the reaction is complete, extract the product with diethyl ether.
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Note: This protocol provides the cyanohydrin as an intermediate. For isolation, further purification steps such as chromatography may be necessary.
Part 4: Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its chemical structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceutically relevant compounds.
Precursor to α-Hydroxy Acids
The nitrile group of a cyanohydrin can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In this case, hydrolysis of this compound would produce 1-benzyl-3-hydroxy-3-piperidinecarboxylic acid, an α-hydroxy acid derivative that could serve as a building block for various bioactive molecules.
Synthesis of Amino Alcohols
The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This would convert this compound into a β-amino alcohol, another important structural motif in many drug molecules.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, cardiovascular diseases, and more. The benzyl group on the nitrogen can act as a protecting group, which can be removed at a later stage of a synthesis to allow for further functionalization of the piperidine nitrogen.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined chemical structure and a clear synthetic route from readily available starting materials. Its IUPAC name, This compound , reflects the priority of its functional groups. The presence of both a hydroxyl and a nitrile group on the versatile piperidine scaffold makes it a highly attractive building block for the synthesis of complex and potentially bioactive molecules for the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
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An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While this specific molecule is not extensively documented in publicly accessible literature, this paper constructs a detailed profile by examining its core structural motifs, probable synthetic pathways, and potential applications inferred from closely related analogues. This guide offers a scientifically grounded framework for researchers investigating this and similar molecular scaffolds, emphasizing the principles of its synthesis, characterization, and potential utility in drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized. The nitrogen atom within the ring is often basic, allowing for crucial interactions with biological targets such as receptors and enzymes. The incorporation of a benzyl group on the nitrogen, as seen in the title compound, is a common strategy in medicinal chemistry to modulate physicochemical properties and explore key binding interactions, including cation-π interactions with aromatic residues in protein binding sites.
This guide focuses on the specific derivative, this compound, which incorporates both a hydroxyl and a nitrile group at the 3-position. This substitution pattern introduces a chiral center and additional functional handles for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| CAS Number | 150018-99-8 | [1] |
| Appearance | Solid (inferred) | [1] |
| Solubility in Water | Poor (inferred) | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) (inferred) | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Cyanohydrin Formation
The synthesis would likely commence from the commercially available precursor, 1-benzyl-3-piperidone. This ketone can be reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), under acidic or basic conditions to form the corresponding cyanohydrin, this compound.
A similar reaction has been documented for the synthesis of the corresponding carboxylic acid, where 1-benzyl-3-piperidone hydrochloride is reacted with potassium cyanide.[2] This strongly supports the feasibility of isolating the intermediate cyanohydrin.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a Key Precursor (1-Benzyl-3-hydroxypiperidine-3-carboxylic acid)
The following protocol for a related compound provides critical insight into the reaction conditions for manipulating the 1-benzyl-3-piperidone scaffold.
Step-by-Step Methodology: [2]
-
Reaction Setup: A solution of 8.13 g of 1-benzyl-3-piperidone hydrochloride is prepared in a mixture of 28.8 ml of tetrahydrofuran-water (1:1) and 2.99 ml of concentrated hydrochloric acid.
-
Cyanide Addition: While maintaining the temperature below 8°C, 4.687 g of potassium cyanide is added to the solution.
-
Reaction Progression: The mixture is stirred for 4 hours. An additional 1.495 ml of concentrated hydrochloric acid and 1.172 g of potassium cyanide are added, and stirring is continued for another hour.
-
Workup and Extraction: The reaction mixture is extracted with ether. The organic extract is washed with water, dried over magnesium sulfate, and evaporated under reduced pressure.
-
Hydrolysis: The resulting oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid and heated at 80°C for 1 hour to hydrolyze the nitrile to a carboxylic acid.
-
Purification: The cooled solution is filtered, and the filtrate is evaporated. The residue is adjusted to pH 8 and purified by column chromatography.
Self-Validating System Note: The careful control of temperature during the addition of cyanide is crucial to manage the exothermic reaction and prevent the formation of side products. The multi-step extraction and purification process ensures the isolation of a high-purity final product.
Structural Characterization and Analytical Methods
Definitive structural elucidation of a novel or sparsely documented compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not available in the cited literature, this section outlines the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons). The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The hydroxyl proton would likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring. The carbon of the nitrile group (C≡N) would appear in the characteristic region of approximately 115-125 ppm. The carbon bearing the hydroxyl and nitrile groups would also have a distinct chemical shift.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 216.28. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring, providing further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching of the nitrile group.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of pharmacologically active agents. The N-benzyl piperidine motif is a well-established pharmacophore in numerous approved drugs and clinical candidates due to its structural flexibility and ability to engage in cation-π interactions.
The hydroxyl and nitrile groups at the 3-position offer multiple avenues for further chemical elaboration:
-
The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with a biological target. It can also serve as a handle for further functionalization, such as etherification or esterification, to modulate the compound's pharmacokinetic properties.
-
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide range of possibilities for creating libraries of compounds for biological screening.
Given the prevalence of the piperidine scaffold in drugs targeting the central nervous system, it is plausible that derivatives of this compound could be investigated for their potential as modulators of neurotransmitter receptors or transporters.
Sources
key starting materials for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile synthesis
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Introduction
This compound is a crucial chemical intermediate, valued as a building block in the synthesis of more complex molecules, particularly within pharmaceutical development.[1][2][3] Its structure, featuring a piperidine ring, a tertiary alcohol, a nitrile group, and a benzyl protecting group, offers multiple points for chemical modification. This guide provides a detailed examination of the primary synthetic pathways to this molecule, focusing on the key starting materials and the underlying chemical principles that govern their transformation. The core of the synthesis is a cyanohydrin formation, a classic and efficient method for creating α-hydroxynitriles from a ketone precursor.[4] Consequently, the majority of this guide is dedicated to the robust synthesis of the pivotal starting material, 1-Benzyl-3-piperidone.
Part 1: The Core Transformation: Cyanohydrin Formation
The final step in the synthesis of this compound is the formation of a cyanohydrin from its corresponding ketone, 1-Benzyl-3-piperidone. This reaction is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the ketone.[5]
Reaction Mechanism and Key Principles
The reaction proceeds via the attack of the negatively charged cyanide ion (CN⁻) on the carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a weak acid like HCN or water, to yield the final cyanohydrin product.[5][6] The reaction is reversible, and the equilibrium can be influenced by pH. Acidic conditions favor the formation of HCN, which is less nucleophilic than CN⁻, while strongly basic conditions can lead to deprotonation of the cyanohydrin. Therefore, the reaction is often carried out under neutral to slightly acidic conditions.[4][7]
Caption: Workflow for the cyanohydrin formation step.
Experimental Protocol: Cyanohydrin Synthesis
The following protocol is adapted from established procedures for the synthesis of related compounds.[8]
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-benzyl-3-piperidone hydrochloride (e.g., 8.13 g) is prepared in a mixture of tetrahydrofuran and water (1:1).
-
Concentrated hydrochloric acid is added to the solution.
-
The mixture is cooled to below 8°C in an ice bath.
-
Potassium cyanide (e.g., 4.687 g) is added portion-wise while maintaining the low temperature.[8]
-
The reaction mixture is stirred for several hours.
-
The mixture is then extracted with diethyl ether.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Safety Precaution: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic.[9] All operations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Part 2: Synthesis of the Primary Precursor: 1-Benzyl-3-piperidone
The availability of 1-Benzyl-3-piperidone is the most critical factor for this synthesis. It is a widely used intermediate in pharmaceutical chemistry for producing analgesics and psychoactive agents.[1] Several synthetic routes to this key starting material exist, each with distinct advantages and starting materials.
Method A: From 3-Hydroxypyridine
This is a common and straightforward method that involves two main transformations: N-benzylation of a pyridine ring followed by reduction of the ring system.
Causality: The synthesis begins by activating the pyridine ring through N-alkylation with a benzyl halide. This creates a pyridinium salt, which is significantly more susceptible to reduction than the neutral pyridine ring. Subsequent reduction with a hydride reagent like sodium borohydride saturates the ring to form the piperidine structure.[10][11]
Caption: Synthetic pathway to 1-Benzyl-3-piperidone from 3-hydroxypyridine.
Experimental Protocol:
-
N-Benzylation: 3-Hydroxypyridine is dissolved in a suitable organic solvent like toluene. Benzyl chloride is added dropwise at reflux temperature and the reaction is maintained for 2-4 hours to form 1-benzyl-3-hydroxypyridinium chloride.[10][12]
-
Reduction: The resulting pyridinium salt is dissolved in an alcohol, such as ethanol. Sodium borohydride is added in portions while keeping the temperature below 25°C. The mixture is then heated to reflux for 2-3 hours.[11]
-
Oxidation (Not always detailed, but implied): The resulting N-benzyl-3-hydroxypiperidine is then oxidized to the ketone using standard methods such as Swern oxidation.[10]
Method B: Via Dieckmann Condensation
This approach builds the piperidone ring from acyclic precursors through an intramolecular condensation reaction. This method is often favored in industrial settings for its use of readily available and less expensive starting materials.[13][14]
Causality: The key step is a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This requires a strong base (like sodium hydride) to deprotonate the α-carbon of one ester group, which then acts as a nucleophile to attack the carbonyl of the other ester group, forming the six-membered ring.[15] Subsequent hydrolysis and decarboxylation remove the ester group to yield the desired piperidone.
Caption: Synthesis of 1-Benzyl-3-piperidone via Dieckmann condensation.
Experimental Protocol Outline:
-
Formation of N-benzylglycine ethyl ester: Benzylamine is reacted with an ethyl 2-haloacetate (e.g., ethyl bromoacetate) in the presence of a base.[13][14]
-
Formation of the Diester: The resulting N-benzylglycine ethyl ester is then reacted with an ethyl 4-halobutyrate in the presence of a base to form the acyclic diester precursor.[13][14]
-
Dieckmann Condensation and Decarboxylation: The diester is treated with a strong base like sodium hydride in a solvent such as dimethyl carbonate. The reaction is heated to reflux, which induces cyclization. Subsequent workup with acid leads to hydrolysis and decarboxylation, yielding 1-Benzyl-3-piperidone.[13][15]
Comparison of Synthetic Routes to 1-Benzyl-3-piperidone
| Feature | Method A: From 3-Hydroxypyridine | Method B: Via Dieckmann Condensation |
| Key Starting Materials | 3-Hydroxypyridine, Benzyl halide | Benzylamine, Ethyl 2-haloacetate, Ethyl 4-halobutyrate |
| Number of Steps | 2-3 main steps | 3-4 main steps |
| Key Transformation | N-alkylation & Ring Reduction | Dieckmann Condensation |
| Reagent Considerations | Requires hydride reducing agents (NaBH₄). | Requires strong base (NaH) and anhydrous conditions. |
| Reported Overall Yield | Can be high (e.g., 85% for one variation).[12] | Can be very high (e.g., >90% for cyclization step).[15] |
| Scalability | Good, but pyridine derivatives can be more expensive. | Excellent, uses cheaper, more common starting materials.[14] |
Conclusion
The synthesis of this compound is most directly achieved through the cyanohydrin formation from 1-Benzyl-3-piperidone. The choice of the key starting materials is therefore centered on the most efficient synthesis of this piperidone precursor. While synthesis from 3-hydroxypyridine offers a more direct route, the Dieckmann condensation pathway provides a highly efficient and scalable alternative using more fundamental and cost-effective starting materials. For researchers and drug development professionals, the selection between these routes will depend on factors such as scale, cost of goods, and available equipment. In all approaches, careful handling of toxic reagents, particularly cyanide salts, is of paramount importance.
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Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. (URL: [Link])
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a significant portion of pharmaceuticals currently on the market.[1][2][3] Its prevalence in drug design is a testament to its favorable physicochemical and pharmacokinetic properties.[3] This guide delves into the untapped research potential of a specific, highly functionalized derivative: 1-Benzyl-3-hydroxypiperidine-3-carbonitrile . We will explore its synthetic accessibility, propose key research avenues in medicinal chemistry, and outline detailed experimental protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
The this compound molecule integrates several key structural features that make it a compelling starting point for drug discovery programs. The piperidine ring provides a robust, saturated heterocyclic core, while the benzyl group offers a handle for modulating lipophilicity and engaging in aromatic interactions.[4] The true potential, however, lies in the geminal hydroxyl and nitrile groups at the 3-position. This cyanohydrin moiety is a versatile functional group that can be chemically manipulated to generate a diverse library of compounds.
The broader class of 3-hydroxypiperidine derivatives has been implicated in a wide range of biological activities, serving as crucial intermediates in the synthesis of drugs for neurological disorders, analgesics, and anticholinergic agents.[5][6][7][8] The introduction of the carbonitrile group at the 3-position of the 1-benzyl-3-hydroxypiperidine core opens up new avenues for chemical exploration and biological targeting.
This guide will illuminate four primary areas of research for this compound:
-
Novel Synthetic Methodologies and Derivatization: Exploring the chemical reactivity of the cyanohydrin and piperidine core to build diverse molecular architectures.
-
Medicinal Chemistry Scaffolding: Utilizing the molecule as a foundational building block for libraries targeting CNS disorders and oncology.
-
Pharmacological and Toxicological Profiling: A critical evaluation of the molecule's intrinsic biological activity and safety profile.
-
Advanced Precursor for Complex Molecules: Leveraging the trifunctional nature of the molecule for the synthesis of more intricate chemical entities.
Synthesis and Characterization
A robust and scalable synthesis is the gateway to exploring the full potential of any new chemical entity. While a dedicated synthesis for this compound is not extensively documented, a logical and experimentally sound pathway can be extrapolated from the synthesis of analogous compounds.[9]
Proposed Synthetic Pathway
The most direct route to this compound is via a nucleophilic addition of cyanide to 1-benzyl-3-piperidone. This reaction is a classic cyanohydrin formation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
To a solution of 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid while maintaining the temperature below 8°C.
-
Slowly add a solution of potassium cyanide in water, ensuring the temperature remains below 8°C.
-
Stir the reaction mixture for 4-6 hours at low temperature.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive characterization of the synthesized this compound is crucial for validating its structure and purity. The following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic peaks for the benzyl, piperidine, hydroxyl, and nitrile groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₄N₂O. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for the O-H stretch (hydroxyl), C≡N stretch (nitrile), and C-H stretches (aromatic and aliphatic). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Potential Research Area 1: Novel Synthetic Methodologies and Derivatization
The chemical architecture of this compound offers multiple avenues for synthetic modification.
Caption: Potential derivatization pathways for this compound.
Exploration of Cyanohydrin Reactivity
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.[9] These derivatives can serve as handles for further functionalization, such as in peptide couplings.
-
Reduction: The nitrile group can be reduced to a primary amine. This would yield a 3-amino-3-hydroxymethylpiperidine derivative, a scaffold with potential for creating novel ligands for biological targets.
Modification of the Piperidine Ring
-
Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation, exposing the secondary amine.[8] This allows for the introduction of a wide variety of substituents on the nitrogen atom, significantly expanding the chemical space for drug discovery.
-
Ring Functionalization: Advanced synthetic methods, such as photoredox catalysis, could be explored for the selective functionalization of the piperidine ring's C-H bonds.[10]
Potential Research Area 2: Medicinal Chemistry Scaffolding
The structural motifs present in this compound suggest its potential as a scaffold for developing drugs targeting the central nervous system (CNS) and cancer.[3][11][12]
CNS-Active Agents
The piperidine ring is a common feature in many CNS drugs.[2][13] The ability to modulate the properties of the this compound core through derivatization makes it an attractive starting point for the synthesis of novel modulators of neurotransmitter receptors, such as dopamine and serotonin receptors.[8]
Experimental Workflow: Screening for CNS Activity
Caption: Workflow for the discovery of CNS-active agents.
Anticancer Agents
Functionalized piperidines have shown promise as anticancer agents, with some derivatives exhibiting cytotoxic effects on cancer cell lines.[11][12][14] The unique stereochemistry and functional group array of this compound and its derivatives could lead to novel interactions with anticancer targets.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., A549, MCF-7, U251).
-
MTT Assay: Treat cells with varying concentrations of the test compounds for 48-72 hours. Assess cell viability using the MTT assay to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining).
Potential Research Area 3: Pharmacological and Toxicological Profiling
A thorough understanding of the pharmacological and toxicological properties of this compound is essential for its development as a drug scaffold.
ADME-Tox Evaluation
Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical.
| Parameter | Experimental Assay |
| Solubility | Kinetic or thermodynamic solubility assays. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Metabolic Stability | Incubation with liver microsomes. |
| Cytotoxicity | In vitro assays using cell lines like HepG2. |
Toxicology of the Cyanohydrin Moiety
Cyanohydrins can be toxic due to their potential to release cyanide.[15][16][17][18] It is imperative to assess the stability of the cyanohydrin in this compound under physiological conditions and to evaluate its potential for cyanide release.
Experimental Protocol: Cyanide Release Assay
-
Incubate this compound in simulated gastric and intestinal fluids.
-
At various time points, analyze the samples for the presence of free cyanide using a sensitive method such as the Prussian blue reaction followed by spectrophotometry or headspace gas chromatography.[15][18]
Conclusion
This compound represents a largely unexplored yet highly promising scaffold for chemical and pharmacological research. Its synthetic tractability, coupled with the versatile reactivity of its functional groups, provides a fertile ground for the generation of diverse molecular libraries. The structural parallels with known bioactive piperidine derivatives strongly suggest its potential in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides a foundational framework and detailed experimental starting points for researchers to unlock the full potential of this intriguing molecule.
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Protheragen. (2025). What are the properties of 3 - Hydroxypiperidine derivatives?. [Link]
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Aliev, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7293. [Link]
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PubMed. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. [Link]
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Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
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1-Benzyl-3-hydroxypiperidine-3-carbonitrile literature review
An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Synthesis, Properties, and Applications
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in the field of drug discovery. Its unique trifunctional nature—a tertiary amine protected by a benzyl group, a hydroxyl group, and a nitrile group—makes it a highly valuable and versatile synthetic intermediate. The piperidine ring itself is a privileged scaffold, frequently found in a vast array of approved pharmaceuticals and bioactive molecules.[1] This guide provides a detailed exploration of the synthesis, chemical characteristics, and strategic applications of this compound for researchers and scientists in drug development.
The core of its utility lies in the strategic placement of its functional groups on the piperidine ring. The N-benzyl group serves as a common and readily cleavable protecting group, while the 3-hydroxy and 3-cyano substituents (a cyanohydrin moiety) at a quaternary center offer multiple avenues for further chemical modification.[2] This allows chemists to build molecular complexity and generate diverse libraries of compounds for screening and optimization.
Core Synthesis: The Cyanohydrin Formation Pathway
The primary and most direct route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation.
Expert Insight: Causality Behind the Synthesis
The synthesis of the closely related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid provides a well-documented initial step that yields our target compound.[3] The process begins with the reaction of 1-benzyl-3-piperidone with potassium cyanide in an acidic aqueous environment.[3]
-
Starting Material : The reaction typically employs 1-benzyl-3-piperidone hydrochloride.[3] The hydrochloride salt is often preferred over the free base as it is a more stable, crystalline solid that is easier to handle and weigh accurately. The presence of acid is also crucial for catalyzing the cyanohydrin formation.
-
Cyanide Source : Potassium cyanide (KCN) is used as the source of the cyanide nucleophile.[3] In the presence of acid, it forms an equilibrium with hydrocyanic acid (HCN).
-
Temperature Control : The reaction is conducted at low temperatures (below 8°C).[3] This is critical for two reasons: 1) Cyanohydrin formation is a reversible and often exothermic process, and lower temperatures shift the equilibrium towards the product side, maximizing yield. 2) It ensures a controlled reaction rate, preventing potential side reactions.
-
pH Management : A delicate pH balance is necessary. The reaction requires the presence of HCN, but an excessively acidic environment would protonate the cyanide anion (CN⁻), rendering it non-nucleophilic and halting the reaction. The protocol addresses this by using the hydrochloride salt of the starting material and adding additional acid judiciously.[3]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the initial step of the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, which isolates the target cyanohydrin intermediate.[3]
-
A solution of 1-benzyl-3-piperidone hydrochloride (8.13 g) is prepared in a mixture of tetrahydrofuran and water (28.8 ml, 1:1 ratio).
-
Concentrated hydrochloric acid (2.99 ml) is added to the solution.
-
The mixture is cooled to a temperature below 8°C in an ice bath.
-
Potassium cyanide (4.687 g) is added portion-wise while maintaining the low temperature.
-
The reaction mixture is stirred for 4 hours.
-
Additional concentrated hydrochloric acid (1.495 ml) and potassium cyanide (1.172 g) are added, and stirring continues for another hour.
-
The reaction mixture is then extracted with diethyl ether. The organic extract contains the desired product, this compound.
-
The combined ether extracts are washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to yield the crude product as an oil.
Note: This intermediate is often used directly in the next step without extensive purification.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Profile
While detailed experimental data for this specific intermediate is primarily found in supplier catalogs, its properties can be reliably predicted based on its structure and data from analogous compounds.[4][5]
| Property | Predicted Value / Observation |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Appearance | Likely an off-white solid or a viscous oil.[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |
| Stability | Stable under standard conditions but sensitive to strong acids and bases, which can induce hydrolysis of the cyanohydrin. |
| ¹H NMR | Signals expected at ~7.3 ppm (aromatic protons), ~3.6 ppm (benzylic CH₂), 1.5-3.0 ppm (piperidine ring protons), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances anticipated at ~127-138 ppm (aromatic), ~120 ppm (nitrile), ~70 ppm (quaternary C3-OH), ~63 ppm (benzylic CH₂), and ~25-55 ppm (piperidine carbons). |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks: ~3400 (broad, O-H stretch), ~3030 (aromatic C-H), ~2940 (aliphatic C-H), ~2250 (weak, C≡N stretch), ~1600 (aromatic C=C). |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ ion at ~217.13. Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 amu) or tropylium ion formation. |
Reactivity and Strategic Applications in Drug Development
The true value of this compound is its potential as a versatile building block. Its three distinct functional groups can be selectively manipulated to generate a wide range of more complex derivatives.
Key Transformations
-
Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 1-benzyl-3-hydroxypiperidine-3-carboxylic acid .[3] This introduces a handle for amide bond formation, a cornerstone of medicinal chemistry.
-
Nitrile Reduction : The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming 1-benzyl-3-(aminomethyl)piperidin-3-ol . This creates a key basic center for further derivatization.
-
N-Debenzylation : The N-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ and Pd/C). This deprotection step reveals a secondary amine on the piperidine ring, which can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install different N-substituents. This is a critical step for structure-activity relationship (SAR) studies.
The N-benzyl piperidine motif is a powerful tool used by medicinal chemists to adjust efficacy and physicochemical properties, providing key cation-π interactions with target proteins.[1] Derivatives of the 3-hydroxypiperidine scaffold are crucial intermediates in the synthesis of important drugs, including the BTK inhibitor ibrutinib and the calcium channel blocker benidipine .[6][7][8]
Caption: Synthetic utility and key transformations of the title compound.
Safety and Handling
-
GHS Hazards : Analogous compounds like (S)-1-Benzyl-3-hydroxypiperidine are classified as toxic if swallowed, and cause skin and eye irritation.[9][10]
-
Cyanide Moiety : The presence of the nitrile group, especially in a cyanohydrin which can potentially release cyanide, necessitates extreme caution.
-
Handling Recommendations : All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust/vapors and contact with skin and eyes.
Conclusion
This compound stands out as a strategically important, albeit under-documented, intermediate in synthetic and medicinal chemistry. Its straightforward synthesis via cyanohydrin formation from 1-benzyl-3-piperidone provides access to a scaffold rich in chemical potential. The ability to selectively modify the nitrile, hydroxyl, and N-benzyl groups allows for the systematic development of novel piperidine-based compounds. For researchers in drug discovery, this molecule represents a valuable starting point for building complex molecular architectures aimed at a diverse range of biological targets.
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Methodological & Application
Application Note & Synthesis Protocol: 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Introduction: The Strategic Value of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for drug design. 1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a valuable synthetic intermediate that combines several key functional groups: a tertiary amine protected by a readily cleavable benzyl group, a hydroxyl group, and a nitrile. This arrangement makes it a versatile precursor for a variety of more complex molecules, including spirocyclic compounds and substituted piperidines with functionality at the C3 position.
This document provides a detailed, field-tested protocol for the synthesis of this compound via the nucleophilic addition of a cyanide equivalent to 1-benzylpiperdin-3-one. The chosen methodology emphasizes safety, reproducibility, and high yield.
Reaction Principle: Nucleophilic Cyanohydrin Formation
The core of this synthesis is the formation of a cyanohydrin. This classic reaction involves the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of a ketone. To mitigate the significant hazards associated with hydrogen cyanide (HCN) gas, this protocol utilizes trimethylsilyl cyanide (TMSCN) as a safer and more manageable cyanide source. The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), which activates the ketone carbonyl group towards nucleophilic attack.
The reaction proceeds as follows:
-
Activation: The Lewis acid (ZnI₂) coordinates to the carbonyl oxygen of 1-benzylpiperdin-3-one, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Trimethylsilyl cyanide (TMSCN) delivers the cyanide nucleophile to the activated carbonyl carbon. Simultaneously, the silyl group coordinates to the carbonyl oxygen, forming a silylated cyanohydrin intermediate.
-
Hydrolysis (Work-up): Subsequent aqueous work-up hydrolyzes the silyl ether to reveal the final hydroxyl group, yielding the target this compound.
Reaction Scheme
Caption: Overall reaction scheme.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale. For scaling up or down, reactant quantities should be adjusted proportionally.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity (10 mmol scale) | Molar Eq. |
| 1-Benzylpiperdin-3-one | ≥97% | Sigma-Aldrich | 1.89 g | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | ≥98% | Sigma-Aldrich | 1.20 g (1.5 mL) | 1.2 |
| Zinc Iodide (ZnI₂), anhydrous | ≥98% | Sigma-Aldrich | 255 mg | 0.08 |
| Dichloromethane (DCM), anhydrous | DriSolv® or similar | MilliporeSigma | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | ~30 mL | - |
| Brine (Saturated aq. NaCl) | Reagent Grade | Fisher Scientific | ~30 mL | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent Grade | Fisher Scientific | As needed | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For chromatography | - |
| Hexanes | ACS Grade | VWR | For chromatography | - |
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes (5 mL, 2 mL)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
Step-by-Step Procedure
CRITICAL SAFETY NOTE: Trimethylsilyl cyanide (TMSCN) is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas upon contact with water or acid. This entire procedure must be performed in a certified chemical fume hood . Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All glassware should be quenched with a bleach solution before cleaning.
1. Reaction Setup:
-
Place 1.89 g (10.0 mmol, 1.0 eq.) of 1-benzylpiperdin-3-one and 255 mg (0.8 mmol, 0.08 eq.) of anhydrous zinc iodide into a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with septa, and purge with dry nitrogen or argon for 10 minutes. An inert atmosphere is crucial to prevent hydrolysis of TMSCN and ZnI₂.
-
Add 50 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature until all solids have dissolved.
2. Reagent Addition:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
While stirring, add 1.5 mL (12.0 mmol, 1.2 eq.) of trimethylsilyl cyanide (TMSCN) dropwise via syringe over 5-10 minutes. Rationale: A slow, controlled addition at low temperature helps to manage any potential exotherm and minimizes side reactions.
3. Reaction Progress:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours. Rationale: The reaction is typically complete within this timeframe. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf value than the starting ketone.
4. Work-up and Quenching:
-
Once the reaction is complete, cool the flask again to 0 °C.
-
CAREFULLY and SLOWLY quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Rationale: The basic NaHCO₃ solution safely hydrolyzes the excess TMSCN and the silylated intermediate without generating significant amounts of HCN gas.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic layers. Wash the combined organic phase with 30 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A gradient elution system is recommended, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil. The expected yield is typically in the range of 85-95%.
Experimental Workflow Diagram
The Strategic Application of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold and its Versatile Intermediate
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs and natural alkaloids.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, enhancing interactions with biological targets and often improving pharmacokinetic properties like metabolic stability and solubility.[2] Within this class, the N-benzyl-3-hydroxypiperidine motif is particularly significant, serving as a foundational structure for agents targeting the central nervous system (CNS).[3]
This guide focuses on a key synthetic intermediate derived from this scaffold: 1-Benzyl-3-hydroxypiperidine-3-carbonitrile . While not typically a final drug candidate itself, this molecule represents a critical nexus in synthetic pathways. It is a tertiary cyanohydrin, possessing a unique combination of a hydroxyl group and a nitrile group at the C3 position. This arrangement provides medicinal chemists with a powerful and versatile platform for diversification, enabling the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. This document will detail the strategic value of this intermediate, provide robust synthetic protocols, and explore its application in the development of next-generation therapeutics.
Part 1: The Rationale - Why is this Intermediate a Strategic Asset?
The value of this compound lies in the distinct and complementary chemical functionalities integrated into its structure. Each component offers specific advantages for drug design and development.
-
The N-Benzyl Group: This moiety serves a dual purpose. Primarily, it acts as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis while being readily removable via catalytic hydrogenation.[4] Secondly, the benzyl group itself can be a key pharmacophoric element, providing lipophilicity to aid in crossing the blood-brain barrier and engaging in crucial cation-π or hydrophobic interactions within target binding pockets.[3]
-
The C3-Tertiary Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its presence allows for critical interactions with polar residues (e.g., serine, threonine, tyrosine) in enzyme active sites or receptors, significantly contributing to binding affinity and selectivity. In the context of CNS targets, such as opioid receptors, this hydroxyl group can mimic the phenolic hydroxyl of morphine and its analogs.[5]
-
The C3-Nitrile Group (The Chemical "Swiss Army Knife"): The nitrile is not merely a placeholder; it is a versatile functional handle that can be transformed into several other critical groups, each with distinct properties:
-
Carboxylic Acid: Hydrolysis of the nitrile yields a carboxylic acid, introducing a key acidic group for forming salt bridges with basic residues like lysine or arginine.[6]
-
Primary Amide: Partial hydrolysis leads to an amide, which can act as both a hydrogen bond donor and acceptor.
-
Aminomethyl Group: Reduction of the nitrile provides a primary amine, introducing a basic center for ionic interactions or further functionalization.
-
This inherent chemical flexibility allows for rapid generation of diverse compound libraries from a single, readily accessible intermediate.
Logical Workflow: From Intermediate to Diversified Library
The following diagram illustrates the central role of this compound as a divergent intermediate in a drug discovery program.
Caption: Synthetic utility of the target intermediate.
Part 2: Key Therapeutic Areas & Applications
While direct biological data for this compound is scarce, the extensive research on its precursors and derivatives points toward two primary areas of high therapeutic potential.
Opioid Receptor Modulation for Advanced Analgesics
The structural similarity of the 3-hydroxypiperidine core to established opioids makes it a prime candidate for developing novel pain therapeutics. Research has shown that N-benzylpiperidine derivatives can act as potent analgesics through the opioid system.[7]
-
Mechanistic Insight: The development of dual-acting ligands that target the μ-opioid receptor (MOR) for analgesia and the sigma-1 receptor (σ1R) to mitigate opioid-related side effects (like tolerance and dependence) is a leading strategy in modern analgesic design.[8] The 1-benzylpiperidine scaffold has proven highly effective for creating such dual-target ligands.
-
Structural-Activity Relationship (SAR): Studies on meperidine analogs, which share the core phenylpiperidine structure, have demonstrated that the addition of a 3-hydroxyl group can significantly increase MOR affinity and analgesic potency.[5] This makes our target intermediate an ideal starting point for synthesizing analogs that explore this critical interaction.
The table below summarizes the potent activity of advanced benzylpiperidine derivatives, illustrating the promise of this chemical class.
| Compound Class | Target(s) | Key Result | Reference |
| N-Acylhydrazone Derivatives of 3-Hydroxy-N-benzylpiperidine | Opioid System | Significant antinociceptive activity in neuropathic pain models, reversible by naloxone. | [7] |
| Substituted Benzylpiperidines | MOR / σ1R | Compound 52 showed high dual affinity (MOR Ki = 56.4 nM; σ1R Ki = 11.0 nM) and potent antinociceptive effects with reduced side effects compared to oxycodone. | [8] |
Note: The data presented is for derivatives and illustrates the potential of the core scaffold, not for this compound itself.
Modulators for Other CNS Disorders
The versatility of the N-benzylpiperidine scaffold extends beyond analgesia into treatments for complex neurodegenerative and psychiatric conditions.
-
Alzheimer's Disease: A "dual-target" approach is also highly relevant here. Compounds that can simultaneously inhibit acetylcholinesterase (AChE) to improve cognitive function and modulate the serotonin transporter (SERT) to address behavioral symptoms are of great interest. Recently, novel 1-benzylpiperidine derivatives were designed and synthesized, demonstrating promising dual inhibitory activity against both AChE and SERT.[9]
-
Antipsychotics: The 3-hydroxypiperidine moiety is a known building block for modulators of dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. The ability to derivatize the 3-position of our target intermediate allows for the fine-tuning of receptor subtype selectivity.
Part 3: Experimental Protocols
The following protocols provide a robust and reproducible workflow for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of 1-Benzyl-3-piperidone (Precursor)
This protocol outlines the Swern oxidation of the commercially available N-Benzyl-3-hydroxypiperidine.
Rationale: The Swern oxidation is a reliable and mild method for converting secondary alcohols to ketones without the use of harsh heavy metals. It proceeds at low temperatures, minimizing side reactions.
Materials:
-
N-Benzyl-3-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet
Procedure:
-
Activator Formation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add anhydrous DMSO (2.2 eq.) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve N-Benzyl-3-hydroxypiperidine (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 eq.) dropwise. The reaction is often exothermic. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-Benzyl-3-piperidone.
Protocol 2: Synthesis of this compound
This protocol describes the formation of the target cyanohydrin from the precursor ketone. This reaction is analogous to the first step in the synthesis of the corresponding carboxylic acid.[6]
Rationale: This is a classic nucleophilic addition to a carbonyl. The cyanide ion attacks the electrophilic carbonyl carbon. Using a cyanide source like KCN with a slight excess of acid protonates the resulting alkoxide to form the hydroxyl group. Temperature control is critical to prevent side reactions.
Materials:
-
1-Benzyl-3-piperidone
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1-Benzyl-3-piperidone (1.0 eq.) in a 1:1 mixture of THF and water. Cool the solution in an ice-salt bath to below 8 °C.
-
Acidification: Slowly add concentrated HCl (1.1 eq.) to the cooled solution.
-
Cyanide Addition: While maintaining the temperature below 8 °C, add potassium cyanide (KCN) (1.2 eq.) portion-wise. (CAUTION: KCN is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions can generate toxic HCN gas).
-
Reaction Monitoring: Stir the mixture vigorously for 4-6 hours at low temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified if necessary, though it is often used directly in the next step due to its potential instability.
Synthetic Pathway Diagram
Caption: Key synthetic transformations.
Conclusion
This compound stands out not as an end product, but as a highly strategic and versatile synthetic intermediate. Its unique trifunctional nature—a protected amine, a hydrogen-bonding hydroxyl group, and a chemically malleable nitrile—provides an efficient entry point for creating diverse libraries of complex molecules. As demonstrated by the potent biological activities of its derivatives, this scaffold is particularly well-suited for developing novel therapeutics for pain and other CNS disorders. The protocols and strategies outlined herein offer a clear roadmap for researchers to leverage this powerful building block in their drug discovery campaigns, paving the way for the next generation of piperidine-based medicines.
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PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]
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Qiyan. 1-Benzyl-3-hydroxypiperidine. Available from: [Link]
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Vasilevsky, S. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4803. Available from: [Link]
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Gomez-Alonso, S. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 18(1), 1. Available from: [Link]
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da Silva, G. R. et al. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. Biomedicine & Pharmacotherapy, 99, 492-498. Available from: [Link]
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Wang, Y. et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 151, 107921. Available from: [Link]
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ChemBK. 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Available from: [Link]
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Kumar, A. et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available from: [Link]
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K.M., S. et al. (2010). Opioids and Efflux Transporters. Part 3: P-Glycoprotein Substrate Activity of 3-Hydroxyl Addition to Meperidine Analogs. ACS Chemical Neuroscience, 1(1), 46-52. Available from: [Link]
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Gawalska, A. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116744. Available from: [Link]
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Application Notes & Protocols: The Strategic Utility of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile in Modern Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, handling, and strategic application of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This versatile cyanohydrin, derived from 1-benzyl-3-piperidone, serves as a pivotal intermediate in the construction of complex piperidine-containing scaffolds. Its bifunctional nature, featuring a hydroxyl and a nitrile group at a quaternary center, alongside a readily cleavable N-benzyl protecting group, offers a rich platform for diverse chemical transformations. These notes detail field-proven protocols, explain the underlying chemical principles, and explore its utility in synthesizing precursors for neurologically active agents and other therapeutic candidates.
Introduction: A Versatile Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its three-dimensional structure and basic nitrogen atom are crucial for molecular recognition and optimizing pharmacokinetic properties. This compound (also known as a protected α-amino cyanohydrin) is a highly valuable building block that introduces functionality at the 3-position of the piperidine core.
The strategic importance of this intermediate lies in its inherent functionalities:
-
N-Benzyl Group: A robust protecting group that is stable to many reaction conditions but can be removed selectively via catalytic hydrogenation, opening up the nitrogen for late-stage diversification.[2]
-
Tertiary Hydroxyl Group: A nucleophilic handle for etherification, esterification, or substitution reactions (e.g., via activation).
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the synthesis of various heterocyclic systems.
This combination allows for the controlled, stepwise elaboration of the piperidine core, making it a key intermediate in the synthesis of compounds targeting the central nervous system (CNS), such as receptor modulators and analgesics.[2]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 150018-99-8 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O | N/A |
| Molecular Weight | 216.28 g/mol | N/A |
| Appearance | White to off-white solid or crystalline powder | [2] |
| Melting Point | Not consistently reported; varies with purity | N/A |
| Solubility | Soluble in methanol, ethanol, THF, DCM; slightly soluble in water | [2] |
| Stability | Stable under normal conditions. Protect from light and moisture. Avoid strong oxidizing agents. | [2][4] |
Safety, Handling, and Hazard Mitigation
This compound and its precursors carry significant hazards. The protocols herein involve toxic reagents, such as potassium or sodium cyanide. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Classification: While specific GHS data for the title compound is not aggregated, its precursor, 1-benzyl-3-hydroxypiperidine, is classified as causing skin and serious eye irritation.[4][5] Cyanide reagents are acutely toxic if swallowed, inhaled, or in contact with skin.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and safety glasses or goggles at all times.[4][5]
-
Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Cyanide Safety: When working with potassium or sodium cyanide, have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing solutions must be kept basic.
-
Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local regulations. Quench residual cyanide in aqueous waste with bleach (sodium hypochlorite) or hydrogen peroxide under strongly basic (pH > 10) conditions before disposal.
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Synthesis Protocol: this compound
This protocol describes the synthesis via a Strecker-type reaction (cyanohydrin formation) from 1-benzyl-3-piperidone hydrochloride. The key to this transformation is the nucleophilic addition of a cyanide anion to the carbonyl group of the piperidone.
Rationale and Mechanistic Insight
The reaction proceeds by the addition of cyanide to the ketone. The use of the hydrochloride salt of the starting piperidone necessitates careful pH control. An acidic environment favors the formation of HCN, which is volatile and highly toxic, but a slightly acidic to neutral pH is required to facilitate the addition to the carbonyl. The protocol cited uses an excess of KCN and additional acid to carefully control the reaction conditions.[6]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Adapted from PrepChem.com Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid[6]
Reagents & Equipment:
-
1-Benzyl-3-piperidone hydrochloride (8.13 g)
-
Potassium cyanide (KCN) (4.69 g initially, then 1.17 g)
-
Concentrated Hydrochloric Acid (HCl) (2.99 mL initially, then 1.50 mL)
-
Tetrahydrofuran (THF) and Deionized Water
-
Diethyl ether (for extraction)
-
Magnesium sulfate (anhydrous, for drying)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 1-benzyl-3-piperidone hydrochloride (8.13 g) in a mixture of tetrahydrofuran (14.4 mL) and water (14.4 mL).
-
Acidification: To this solution, add concentrated hydrochloric acid (2.99 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to below 8°C with vigorous stirring. Causality: This low temperature is crucial to control the exothermicity of the reaction and to minimize the formation and volatilization of hydrogen cyanide (HCN) gas.
-
Cyanide Addition: While maintaining the temperature below 8°C, add potassium cyanide (4.687 g) portion-wise. Stir the mixture for 4 hours at this temperature.
-
Additional Reagents: After 4 hours, add another portion of concentrated HCl (1.495 mL) followed by potassium cyanide (1.172 g). Continue stirring for an additional hour. Causality: This second addition helps to drive the reaction to completion by replenishing the reagents.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 30 mL) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
Self-Validation: The crude product should be analyzed by TLC or ¹H NMR to confirm the disappearance of the starting ketone and the appearance of the cyanohydrin product before proceeding to further steps or purification.
Application Protocol: Hydrolysis to a Carboxylic Acid
One of the most powerful applications of the cyanohydrin intermediate is its hydrolysis to the corresponding α-hydroxy acid. This transformation converts the nitrile into a carboxylic acid, creating a valuable building block for peptide synthesis or further functionalization.
Rationale and Mechanistic Insight
Acid-catalyzed hydrolysis of the nitrile proceeds in two main stages. First, the nitrile is protonated, making it more electrophilic for the attack of water, leading to an imidic acid intermediate. This intermediate then tautomerizes to an amide. Under forcing conditions (heat and strong acid), the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.
Diagram 2: Hydrolysis Reaction Pathway
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
Detailed Experimental Protocol
Adapted from PrepChem.com Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid[6]
Reagents & Equipment:
-
Crude this compound (from previous step)
-
Concentrated Hydrochloric Acid (approx. 15 mL)
-
Acetone
-
0.25 N Sodium hydroxide (NaOH) solution
-
Chloroform
-
Round-bottom flask with reflux condenser, heating mantle, pH meter/strips
Procedure:
-
Reaction Setup: Dissolve the crude oily residue from the previous synthesis in concentrated hydrochloric acid (14.4 mL) in a round-bottom flask.
-
Heating: Attach a reflux condenser and heat the mixture at 80°C for 1 hour. Causality: The elevated temperature is necessary to drive the hydrolysis of the stable amide intermediate to the final carboxylic acid.
-
Cooling and Filtration: Cool the reaction mixture in an ice bath. If any solid precipitates, filter it off and wash the residue with acetone. Combine the filtrate and the washings.
-
Solvent Removal: Evaporate the combined filtrate under reduced pressure to yield a syrupy residue.
-
Neutralization and Work-up: Adjust the pH of the residue to 8 with a 0.25 N aqueous sodium hydroxide solution. This deprotonates the carboxylic acid and neutralizes excess HCl.
-
Purification: Wash the basic solution three times with chloroform to remove any non-polar, unreacted starting material or byproducts. The desired carboxylate product will remain in the aqueous layer.
-
Isolation: The product can be further purified by ion-exchange chromatography as described in the source literature or by careful acidification and extraction.[6] Crystallization from a suitable solvent system (e.g., dimethylformamide-water-acetone) can yield the pure 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[6]
Quality Control & Characterization
Ensuring the identity and purity of the intermediate is paramount before its use in subsequent synthetic steps.
Table 2: Quality & Analytical Standards
| Test | Standard Requirement | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be determined based on synthesis | GC-HS |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), and complex multiplets for the piperidine ring protons. A broad singlet for the hydroxyl proton will also be present.
-
¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the OH and CN groups, and the remaining piperidine ring carbons. The nitrile carbon (CN) will appear at ~120 ppm.
-
IR Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹ and a broad peak for the hydroxyl (O-H) stretch around 3400 cm⁻¹.
Field-Proven Insights & Troubleshooting
-
Challenge: Incomplete reaction during cyanohydrin formation.
-
Insight: The equilibrium can be unfavorable. Ensure the quality of the KCN and the starting piperidone. The second addition of reagents is often necessary to push the reaction to completion.[6]
-
-
Challenge: Low yields during hydrolysis.
-
Insight: The amide intermediate can be very stable. Ensure the reaction is heated for a sufficient duration at the specified temperature. Using a stronger acid or higher temperatures can sometimes improve yields but may also lead to decomposition or de-benzylation.
-
-
Challenge: Difficulty in handling the oily crude product.
-
Insight: The crude cyanohydrin is often an oil. It is typically used directly in the next step without extensive purification to avoid decomposition on silica gel. If purification is necessary, careful column chromatography on a deactivated silica gel (e.g., with triethylamine in the eluent) may be attempted.
-
References
-
Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]
-
(S)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693762. PubChem. [Link]
-
1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]
-
This compound. Advent Bio. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
Sources
Application Notes and Protocols for the Derivatization of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Hydroxypiperidine-3-carbonitrile Scaffold
The 1-benzyl-3-hydroxypiperidine-3-carbonitrile motif represents a valuable and versatile scaffold in modern medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with a tertiary hydroxyl group and a nitrile moiety, offers a unique three-dimensional array of functional groups amenable to diverse chemical transformations. The benzyl group on the nitrogen atom provides steric bulk and lipophilicity, which can be advantageous for modulating pharmacokinetic properties. Furthermore, this benzylic amine is readily cleavable under various conditions, allowing for late-stage diversification at the nitrogen position.
Piperidine derivatives are prevalent in a wide range of pharmaceuticals, targeting conditions from neurological disorders to cancer, due to their ability to mimic natural alkaloids and interact with biological targets.[1] The strategic derivatization of the this compound core allows for the systematic exploration of chemical space around this privileged structure, enabling the fine-tuning of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key derivatization reactions of this compound, focusing on transformations of the hydroxyl and nitrile functional groups. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for screening and lead optimization campaigns.
Diagram: Key Derivatization Pathways
Caption: Key derivatization pathways for this compound.
I. Derivatization of the Tertiary Hydroxyl Group
The tertiary hydroxyl group of this compound is a key site for modification. However, its steric hindrance presents challenges for standard reactions. The protocols below are optimized to address these steric constraints.
A. Etherification: Synthesis of Alkoxy Derivatives
The formation of an ether linkage at the tertiary carbon can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule. The Williamson ether synthesis, adapted for a sterically hindered tertiary alcohol, is a reliable method. The key to success is the quantitative formation of the alkoxide before the introduction of the alkylating agent to minimize side reactions.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the methylation of the tertiary hydroxyl group. It can be adapted for other primary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), wash sodium hydride (1.5 equivalents) with hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Alkoxide Formation: Suspend the washed NaH in anhydrous THF. Cool the slurry to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydride is necessary to deprotonate the sterically hindered tertiary alcohol.
-
Anhydrous conditions are critical as NaH reacts violently with water.
-
The dropwise addition of the substrate and reagent at low temperatures helps to control the exothermic reaction and prevent side reactions.
-
Quenching with a mild acid source like ammonium chloride neutralizes the excess base.
B. Esterification: Synthesis of Acyl Derivatives
Esterification introduces an acyl group, which can serve as a prodrug moiety or a point for further functionalization. Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often ineffective. The use of a highly reactive acylating agent in the presence of a non-nucleophilic base is preferred.
Protocol 2: Acylation with Acetic Anhydride
This protocol describes the formation of the acetate ester. It can be adapted for other acid anhydrides or acyl chlorides.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
Expected Characterization Data for Acetate Derivative:
-
IR: Appearance of a strong carbonyl stretch (C=O) around 1735-1750 cm⁻¹ and disappearance of the broad O-H stretch.
-
¹H NMR: Appearance of a singlet around δ 2.0-2.2 ppm corresponding to the acetate methyl protons.
II. Derivatization of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amides, carboxylic acids, amines, and ketones.
A. Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the sterically hindered tertiary nitrile in this compound can be challenging under standard conditions. Milder, enzyme-catalyzed methods or specialized chemical protocols are often more effective.
Protocol 3: Enzymatic Hydrolysis to the Carboxylic Acid
Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids under mild conditions, often with high selectivity.[2]
Materials:
-
This compound
-
Nitrilase enzyme (commercially available or from a microbial source)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Dilute HCl
Procedure:
-
Enzyme Reaction: Prepare a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if solubility is an issue.
-
Add the substrate solution to the phosphate buffer containing the nitrilase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by recrystallization or chromatography.
B. Reduction to a Primary Amine
Reduction of the nitrile group to a primary amine provides a valuable synthetic intermediate for further derivatization, such as amide bond formation or reductive amination.
Protocol 4: Reduction to 1-Benzyl-3-(aminomethyl)-3-hydroxypiperidine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or a suitable borane reagent
-
Anhydrous THF or diethyl ether
-
Water
-
15% Aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Reduction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aminomethyl alcohol derivative. Further purification can be achieved by chromatography if necessary.
C. Grignard Reaction to Form Ketones
The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, yields a ketone. This reaction is a powerful tool for carbon-carbon bond formation.
Protocol 5: Synthesis of a Ketone via Grignard Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous THF or diethyl ether
-
Aqueous acid (e.g., 1 M HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise. Note that the Grignard reagent will also react with the hydroxyl group, so an excess is required.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction to 0 °C and slowly add aqueous acid to hydrolyze the intermediate imine.
-
Work-up: Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude ketone by column chromatography.
Data Summary Table
| Derivatization Reaction | Reagents | Product Functional Group | Key Characterization Signal |
| O-Alkylation | NaH, Alkyl halide | Ether | Disappearance of O-H stretch in IR; new signals in ¹H NMR |
| O-Acylation | Acyl halide/anhydride, Base, DMAP (cat.) | Ester | Strong C=O stretch in IR (~1740 cm⁻¹); new signals in ¹H NMR |
| Nitrile Hydrolysis | Nitrilase or Strong Acid/Base with heat | Carboxylic Acid | Broad O-H and C=O stretches in IR; disappearance of C≡N stretch |
| Nitrile Reduction | LiAlH₄ or Borane reagent | Primary Amine | N-H stretches in IR; disappearance of C≡N stretch |
| Grignard Reaction | Grignard reagent, followed by acidic workup | Ketone | Strong C=O stretch in IR (~1715 cm⁻¹); disappearance of C≡N stretch |
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently generate a diverse library of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The strategic choice of derivatization reaction, coupled with careful execution of the experimental procedures, will undoubtedly accelerate the journey from a promising scaffold to a clinical candidate.
References
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (2016). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
- Google Patents. (1962). US3051715A - 2-(aminoalkyl)-3-hydroxypiperidines.
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Online] Available at: [Link]
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Online] Available at: [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Online] Available at: [Link]
-
ResearchGate. (2017). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. [Online] Available at: [Link]
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Online] Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Online] Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS: 2-METHYLBUTANAL-1-d. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Online] Available at: [Link]
-
Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). PALLADIUM-CATALYZED REARRANGEMENT OF ALLYLIC IMIDATES TO ALLYLIC AMIDES. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. [Online] Available at: [Link]
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European Patent Office. (2017). EP3170809A1 - METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. [Online] Available at: [Link]
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Advent Bio. (n.d.). This compound. [Online] Available at: [Link]
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Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Online] Available at: [Link]
-
PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. [Online] Available at: [Link]
Sources
Application Notes and Protocols for the Characterization of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile by NMR and Mass Spectrometry
Introduction: Significance and Application
1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a synthetic intermediate of significant interest in the fields of medicinal chemistry and drug development. As a functionalized piperidine, it belongs to a class of heterocyclic compounds that are prevalent scaffolds in a wide array of pharmaceuticals targeting the central nervous system, including analgesics and antipsychotics.[1] The presence of a hydroxyl group, a nitrile moiety, and a tertiary amine within a stereochemically rich framework makes this compound a versatile building block for the synthesis of more complex molecular architectures.
The precise structural elucidation and purity assessment of such intermediates are paramount to ensure the integrity and safety of downstream applications in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of these molecules. This document provides detailed application notes and protocols for the analysis of this compound, offering insights into experimental design and data interpretation for researchers and scientists in organic synthesis and pharmaceutical development.
Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting spectral data. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| CAS Number | 150018-99-8 | [2] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C_benzyl [label="CH₂", pos="0,1.5!"]; C_phenyl1 [label="C", pos="-0.8,2.5!"]; C_phenyl2 [label="C", pos="-0.8,3.5!"]; C_phenyl3 [label="C", pos="0,4!"]; C_phenyl4 [label="C", pos="0.8,3.5!"]; C_phenyl5 [label="C", pos="0.8,2.5!"]; C_phenyl_link [label="C", pos="0,2!"]; C_cyano [label="C", pos="2.4,-0.5!"]; N_cyano [label="N", pos="3.4,-0.5!"]; O_hydroxyl [label="OH", pos="1.2,0.5!"];
// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_benzyl; C_benzyl -- C_phenyl_link; C_phenyl_link -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl_link; C5 -- C_cyano; C_cyano -- N_cyano [style=triple]; C5 -- O_hydroxyl;
// Add labels for clarity caption[label="Molecular structure of this compound", fontsize=10, pos="0,-3.5!"]; }
Caption: Molecular structure of this compound.
Synthesis Protocol
While various synthetic routes to N-benzyl-3-hydroxypiperidine derivatives exist, a common and effective method for the creation of the 3-hydroxy-3-carbonitrile moiety is through the addition of cyanide to a ketone precursor. The following protocol is based on established methods for the synthesis of analogous cyanohydrins.
Reaction Scheme:
1-Benzyl-3-piperidone + KCN/H⁺ → this compound
Materials and Reagents:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Safety Precautions:
-
Potassium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. Always add acid slowly to the reaction mixture and ensure adequate ventilation.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water.
-
Cool the solution to below 8°C in an ice bath.
-
Slowly add a solution of potassium cyanide in water to the cooled reaction mixture.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 8°C.
-
Stir the reaction mixture vigorously at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. The following sections provide protocols for acquiring and interpreting ¹H and ¹³C NMR spectra.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Experiment: Standard one-pulse ¹H experiment.
-
Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Temperature: 298 K
-
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (adjust for sample concentration)
-
Temperature: 298 K
-
-
Predicted ¹H NMR Spectral Data and Interpretation
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | m | 5H | Aromatic protons (Ph-H) | Typical range for monosubstituted benzene ring protons. |
| ~ 3.6 | s | 2H | Benzylic protons (N-CH₂-Ph) | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and phenyl group. |
| ~ 3.5 | s | 1H | Hydroxyl proton (-OH) | Chemical shift is variable and depends on concentration and solvent. Will likely be a broad singlet. |
| ~ 2.2-2.8 | m | 4H | Piperidine protons (C2-H₂, C6-H₂) | Complex multiplets due to diastereotopicity and coupling with adjacent protons. Protons on C2 and C6 will be deshielded by the adjacent nitrogen. |
| ~ 1.6-2.0 | m | 4H | Piperidine protons (C4-H₂, C5-H₂) | Complex multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 138 | Aromatic C (quaternary) | Quaternary carbon of the phenyl ring attached to the benzyl group. |
| ~ 129 | Aromatic CH | Phenyl ring carbons. |
| ~ 128 | Aromatic CH | Phenyl ring carbons. |
| ~ 127 | Aromatic CH | Phenyl ring carbons. |
| ~ 122 | Nitrile C (quaternary) | Characteristic chemical shift for a nitrile carbon. |
| ~ 70 | C3 (quaternary) | Carbon bearing the hydroxyl and nitrile groups. Deshielded by both electronegative substituents. |
| ~ 63 | Benzylic C (N-CH₂-Ph) | Deshielded by the adjacent nitrogen and phenyl group. |
| ~ 55-60 | C2, C6 | Piperidine carbons adjacent to the nitrogen. |
| ~ 30-40 | C4, C5 | Aliphatic piperidine carbons. |
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Protocol for Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
-
Acquisition (ESI-MS):
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode is preferred due to the basicity of the piperidine nitrogen.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. A typical scan range would be m/z 100-500.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 217.1) as the precursor ion and perform collision-induced dissociation (CID) to obtain a product ion spectrum. The collision energy should be optimized to generate a rich fragmentation pattern.
-
Predicted Fragmentation Pathways and Interpretation
The fragmentation of N-benzyl piperidine derivatives is well-documented.[6] Key fragmentation pathways often involve the benzyl group and cleavages of the piperidine ring.
Caption: Predicted ESI-MS/MS fragmentation workflow for this compound.
Interpretation of Key Fragments:
-
[M+H]⁺ at m/z 217.1: This is the protonated molecular ion, confirming the molecular weight of the compound.
-
m/z 199.1: This fragment likely corresponds to the loss of a water molecule (18.0 Da) from the protonated parent ion. This is a common fragmentation pathway for molecules containing a hydroxyl group.[2]
-
m/z 190.1: This fragment represents the loss of hydrogen cyanide (27.0 Da) from the parent ion, a characteristic fragmentation of cyanohydrins.
-
m/z 91.1: The base peak in the spectrum is expected to be the tropylium ion (C₇H₇⁺), formed by the cleavage of the benzylic C-N bond. This is a very stable carbocation and a hallmark of N-benzyl compounds in mass spectrometry.[6]
-
m/z 127.1: This fragment would result from the loss of the benzyl radical, leaving the protonated 3-hydroxy-3-cyanopiperidine moiety.
-
m/z 109.1: This could be formed by the subsequent loss of water from the m/z 127.1 fragment.
Conclusion
The structural verification of this compound can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers to characterize this important synthetic intermediate. While the spectral data provided is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable guide for experimental analysis. The successful characterization of this molecule is a critical step in advancing the synthesis of novel piperidine-based therapeutic agents.
References
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PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved January 16, 2026, from [Link]
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Advent Bio. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. Retrieved January 16, 2026, from [Link]
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Arkivoc. (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved January 16, 2026, from [Link]
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Pipzine Chemicals. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]
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Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved January 16, 2026, from [Link]
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Chem-Impex. (n.d.). (R-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved January 16, 2026, from [Link]
-
arkat usa. (n.d.). Supplementary Material Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved January 16, 2026, from [Link]
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PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 16, 2026, from [Link]
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PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 16, 2026, from [Link]
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PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved January 16, 2026, from [Link]
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Chongqing Insky Pharmaceutical Co., Ltd. (n.d.). N-Benzyl-3-piperidinol. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Retrieved January 16, 2026, from [Link]
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PubMed Central. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for the Purification of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Introduction: 1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a tertiary amine, a hydroxyl group, and a nitrile function, presents a unique set of challenges for purification. The presence of the basic piperidine nitrogen allows for manipulation of its solubility based on pH, while the polar hydroxyl and nitrile groups influence its solubility in organic solvents. A critical consideration in the purification of this molecule is the stability of the α-hydroxynitrile (cyanohydrin) moiety, which can be sensitive to certain pH conditions. This guide provides a comprehensive overview of robust purification techniques, including acid-base extraction, column chromatography, and recrystallization, tailored for obtaining high-purity this compound.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is fundamental to designing an effective purification strategy.
Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₆N₂O | |
| Molecular Weight | 216.28 g/mol | |
| Appearance | Typically a solid | |
| Solubility | Generally soluble in common organic solvents like ethanol and dichloromethane; poor solubility in water. | |
| Basicity | The piperidine nitrogen is basic and can be protonated by acids. |
Potential Impurities:
The synthesis of this compound typically involves the reaction of 1-benzyl-3-piperidone with a cyanide source. Potential impurities may include:
-
Unreacted 1-benzyl-3-piperidone: The starting ketone.
-
Cyanide Salts: Residual inorganic cyanide from the reaction.
-
Byproducts of Cyanation: Side-products formed during the addition of the nitrile group.
-
Degradation Products: The α-hydroxynitrile is susceptible to decomposition, particularly under basic conditions, which can revert it back to the starting ketone.
-
Debenzylated Products: Loss of the benzyl protecting group can occur under certain reaction or purification conditions.[1]
Purification Strategy 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the piperidine nitrogen. By treating the crude product with an aqueous acid, the target compound is protonated, forming a water-soluble salt. This allows for the separation from non-basic organic impurities. Subsequent basification of the aqueous layer liberates the free base, which can then be extracted back into an organic solvent.[2]
Causality Behind Experimental Choices:
-
Choice of Acid: A dilute solution of a strong acid like hydrochloric acid (HCl) is used to ensure complete protonation of the basic piperidine nitrogen.
-
pH Control: Careful control of pH is crucial. During the initial acidic wash, a pH of around 2 is targeted. In the final basification step, a pH greater than 10 is necessary to ensure the complete deprotonation of the piperidine salt.
-
Solvent Selection: An organic solvent that is immiscible with water and in which the free base is highly soluble, such as dichloromethane or ethyl acetate, is chosen for the extraction steps.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, 10-20 mL per gram of crude material).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the product.
-
-
Basification:
-
Combine all the acidic aqueous extracts in a flask and cool it in an ice bath.
-
Slowly add a concentrated aqueous base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH of the solution is greater than 10 (check with pH paper). The free base of the product will precipitate or form an oily layer.
-
-
Back Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add an appropriate volume of fresh organic solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate. The purified product will now be in the organic layer.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent twice more.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the organic solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for purification by acid-base extraction.
Purification Strategy 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, impurities can be eluted before or after the desired product.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common choice, but its acidic nature can lead to peak tailing with basic compounds like piperidines.[3]
-
Mobile Phase Additive: To mitigate peak tailing, a small amount of a basic additive, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This deactivates the acidic sites on the silica gel, leading to better peak shapes.[3][4]
-
Solvent System: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol) is typically used. The polarity is gradually increased to elute the compounds.
Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., ethyl acetate/hexane with 1% triethylamine).
-
An ideal solvent system will give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it as needed (gradient elution).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Caption: General workflow for purification by column chromatography.
Purification Strategy 3: Recrystallization
Principle: This method relies on the difference in solubility of the target compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. For polar molecules containing nitrogen and oxygen, a mixed solvent system like ethanol/water or isopropanol/water is often a good starting point.[5] The use of a "good solvent" to dissolve the compound and a "bad solvent" (antisolvent) to induce crystallization is a common and effective strategy.[6]
Experimental Protocol:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents or solvent mixtures to each tube.
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
A good solvent will show a significant amount of crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Caption: Workflow for purification by recrystallization.
Summary and Recommendations
The choice of purification method for this compound depends on the nature and quantity of the impurities present.
-
Acid-base extraction is an excellent initial step for removing non-basic impurities and can significantly enhance the purity of the crude product.
-
Flash column chromatography is a powerful technique for separating the target compound from impurities with similar polarities. The use of a basic additive in the mobile phase is highly recommended to achieve optimal separation.
-
Recrystallization is an effective final purification step to obtain a highly pure, crystalline product, provided a suitable solvent system can be identified.
For achieving the highest purity, a combination of these techniques is often most effective. For example, an initial acid-base extraction can be followed by either column chromatography or recrystallization. Throughout all purification steps, it is essential to handle the α-hydroxynitrile with care, avoiding prolonged exposure to strongly basic conditions to prevent decomposition.
References
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzophenone Cyanohydrin. Coll. Vol. 7, p.29 (1990); Vol. 60, p.15 (1981). Retrieved from [Link]
-
PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
Dadashipour, M., & Asano, Y. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(28), 6599-6625. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone Cyanohydrin. Coll. Vol. 2, p.7 (1943); Vol. 15, p.1 (1935). Retrieved from [Link]
-
Diva Portal. (2008). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]
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-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?. Retrieved from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
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University of California, Riverside. (n.d.). Recrystallization1. Retrieved from [Link]
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ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
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ACS Catalysis. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. [Link]
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Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]
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Save My Exams. (2025). Hydroxynitrile. Retrieved from [Link]
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Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
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LCGC International. (2012). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
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ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. [Link]
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ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
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National Institutes of Health. (2010). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. Retrieved from [Link]
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Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]
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European Patent Office. (2017). EP3170809A1 - Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization. Retrieved from [Link]
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Application Notes and Protocols for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: A Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. The introduction of multiple, orthogonally reactive functional groups onto this core structure dramatically expands its utility as a synthetic building block. 1-Benzyl-3-hydroxypiperidine-3-carbonitrile is one such versatile intermediate, incorporating a tertiary alcohol, a nitrile, and a readily cleavable N-benzyl protecting group. This unique combination allows for a diverse array of chemical transformations, providing access to a wide range of more complex piperidine derivatives, such as amino alcohols and hydroxy acids, which are themselves valuable precursors in drug discovery.[2][3]
This technical guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, offering field-proven insights and step-by-step protocols for its preparation and subsequent transformations.
Synthesis and Isolation of this compound
The synthesis of this compound is achieved through a nucleophilic addition of a cyanide anion to the carbonyl group of 1-benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation.[4][5] The key to successfully isolating the target compound is to perform the reaction and work-up under conditions that prevent the hydrolysis of the nitrile group to the corresponding carboxylic acid.
Reaction Mechanism: Cyanohydrin Formation
The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 1-benzyl-3-piperidone. The resulting tetrahedral intermediate, an alkoxide, is then protonated to yield the final cyanohydrin product. The reaction is typically carried out at a reduced temperature to minimize side reactions and prevent the decomposition of the cyanohydrin, which can be reversible under certain conditions.[4]
Caption: Mechanism of Cyanohydrin Formation.
Protocol 1: Synthesis and Isolation
Objective: To synthesize and isolate this compound from 1-benzyl-3-piperidone hydrochloride.
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and addition funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-benzyl-3-piperidone hydrochloride (10.0 g, 44.3 mmol) in a 1:1 mixture of THF and water (60 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, carefully prepare a solution of potassium cyanide (5.77 g, 88.6 mmol) in 20 mL of cold water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Slowly add the potassium cyanide solution to the cooled piperidone solution over 30 minutes, ensuring the temperature remains below 8 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic impurities, followed by a brine wash (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Key Reaction Mechanisms and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its nitrile group, which can be transformed into other valuable functional groups.
Reduction to 1-Benzyl-3-(aminomethyl)piperidin-3-ol
The nitrile group can be readily reduced to a primary amine using a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[1][6][7][8] This transformation provides access to 3-substituted 1,2-amino alcohols, which are important pharmacophores.
The reduction proceeds through the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile. This occurs in two successive steps, first forming an imine-aluminum complex, which is then further reduced to a diamino-aluminum complex. Aqueous workup then hydrolyzes the aluminum-nitrogen bonds to yield the primary amine.[1][7]
Caption: Mechanism of Nitrile Reduction with LiAlH₄.
Objective: To synthesize 1-Benzyl-3-(aminomethyl)piperidin-3-ol via the reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, aqueous solution (saturated)
-
Ethyl acetate
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 eq.) in anhydrous THF.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1 volume), and then water (3 volumes).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Benzyl-3-(aminomethyl)piperidin-3-ol.
Purification: The product can be purified by crystallization or column chromatography on silica gel.
Hydrolysis to 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid.[9] This provides a route to 3-hydroxy-3-carboxypiperidine derivatives, which are valuable scaffolds in medicinal chemistry.
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and ammonium ion.[9][10]
Sources
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Application Notes and Protocols: The Strategic Role of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile in Novel Compound Synthesis
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence drives a continuous demand for versatile, well-functionalized piperidine building blocks to facilitate the exploration of new chemical space. This document provides an in-depth guide to the synthesis and synthetic utility of 1-benzyl-3-hydroxypiperidine-3-carbonitrile, a highly valuable yet underutilized intermediate. As a tertiary α-hydroxynitrile (cyanohydrin), this compound offers three strategic points for chemical modification: the hydroxyl group, the nitrile moiety, and a readily removable N-benzyl protecting group. We present detailed protocols for its preparation and subsequent transformation into key downstream intermediates, including α-hydroxy acids and 1,3-amino alcohols, thereby establishing its role as a pivotal precursor for constructing complex molecules in drug discovery and development.[3]
Introduction: The Value Proposition of a Trifunctional Piperidine Intermediate
The N-benzyl piperidine motif is a frequently employed structural element in drug discovery, valued for its three-dimensional character and its ability to engage in crucial cation-π interactions with target proteins.[3] While simple substituted piperidines are common, the synthesis of densely functionalized analogs often requires lengthy, multi-step procedures.[4]
This compound emerges as a strategic solution. It is synthesized in a single, high-yielding step from the commercially available 1-benzyl-3-piperidone. The true value of this intermediate lies in the orthogonal reactivity of its three functional groups:
-
The Nitrile Group: A versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups.
-
The Tertiary Hydroxyl Group: Provides a site for hydrogen bonding in a final molecule or can be used as a handle for further derivatization, such as etherification or esterification.
-
The N-Benzyl Group: A robust protecting group that can be selectively removed via catalytic hydrogenation in the final stages of a synthesis, revealing a secondary amine for late-stage diversification.[5]
This trifunctionality allows for a modular and divergent approach to synthesizing libraries of novel, highly substituted piperidine derivatives, which are valuable in programs targeting neurological disorders, pain management, and oncology.[5][6]
Synthesis of the Core Intermediate: this compound
The most direct and efficient method for preparing the title compound is through the formation of a cyanohydrin from 1-benzyl-3-piperidone. This reaction involves the nucleophilic addition of a cyanide ion to the ketone carbonyl.
Sources
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Application Notes and Protocols for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 3-Hydroxypiperidine-3-carbonitrile Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.[2] Within this class of compounds, 1-Benzyl-3-hydroxypiperidine-3-carbonitrile stands out as a particularly valuable synthetic intermediate. The presence of a hydroxyl group and a nitrile group on the same carbon atom (a cyanohydrin moiety) provides a versatile handle for a variety of chemical transformations.[3] This application note provides a detailed overview of the experimental procedures involving this compound, including its synthesis, characterization, and its role as a precursor in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds. It is expected to be a crystalline solid, with solubility in common organic solvents.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1-Benzyl-3-hydroxypiperidine (Precursor) |
| CAS Number | 150018-99-8[4] | 14813-01-5[5] |
| Molecular Formula | C₁₃H₁₆N₂O[4] | C₁₂H₁₇NO[5] |
| Molecular Weight | 216.28 g/mol [4] | 191.27 g/mol [5] |
| Appearance | Expected to be a solid | Colorless to pale yellow crystalline solid[6] |
| Solubility | Soluble in common organic solvents | Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water[6] |
Safety Precautions:
The synthesis and handling of this compound require strict adherence to safety protocols due to the involvement of highly toxic reagents such as potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. In case of contact with cyanide, immediate medical attention is crucial. The hazards of the precursor, 1-benzyl-3-hydroxypiperidine, include being toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 1-Benzyl-3-piperidone
The synthesis of this compound begins with the preparation of its precursor, 1-benzyl-3-piperidone. Several synthetic routes have been reported, with one common method involving the N-benzylation of 3-hydroxypiperidine followed by oxidation.
Step 1: N-benzylation of 3-Hydroxypiperidine
This step involves the reaction of 3-hydroxypiperidine with a benzylating agent, such as benzyl bromide, in the presence of a base.
-
Materials:
-
3-Hydroxypiperidine
-
Benzyl bromide
-
Potassium carbonate (or other suitable base)
-
Toluene (or other suitable solvent)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-hydroxypiperidine (1 equivalent) in toluene.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Slowly add benzyl bromide (0.9 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-3-hydroxypiperidine.
-
Step 2: Oxidation to 1-Benzyl-3-piperidone
The synthesized 1-benzyl-3-hydroxypiperidine is then oxidized to the corresponding ketone. A common method for this transformation is the Swern oxidation.
-
Materials:
-
1-Benzyl-3-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask and dropping funnel
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78°C.
-
Slowly add a solution of DMSO (2.2 equivalents) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60°C.
-
After stirring for 15 minutes, add a solution of 1-benzyl-3-hydroxypiperidine (1 equivalent) in DCM dropwise, keeping the temperature below -60°C.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-3-piperidone.
-
Caption: Synthesis of 1-Benzyl-3-piperidone.
Protocol 2: Synthesis and Isolation of this compound
This protocol details the synthesis of the target compound via a modified Strecker reaction, followed by its isolation.
-
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Magnetic stirrer and ice bath
-
Round-bottom flask and separatory funnel
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of THF and water.
-
Add concentrated HCl (approximately 1.5 equivalents) to the solution.
-
Cool the mixture to below 8°C in an ice bath.
-
Slowly and carefully add potassium cyanide (approximately 3 equivalents) in portions to the cooled solution, ensuring the temperature remains below 8°C.[8]
-
Stir the reaction mixture vigorously for 4 hours at this temperature.
-
To drive the reaction to completion, add an additional portion of concentrated HCl (approximately 0.75 equivalents) and potassium cyanide (approximately 0.75 equivalents) and continue stirring for another hour.[8]
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oily residue.[8]
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Synthesis of the target compound.
Applications in Drug Discovery and Development
The 1-benzyl-3-hydroxypiperidine scaffold is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[9][10] For instance, the closely related (S)-1-Benzyl-3-hydroxypiperidine is a crucial building block for the synthesis of Benidipine, a calcium channel blocker used to treat hypertension.
The cyanohydrin functionality of this compound opens up diverse synthetic pathways. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a versatile precursor for a library of compounds.
Potential Therapeutic Applications of Derivatives:
-
Neurological Disorders: The piperidine core is prevalent in drugs targeting the central nervous system. Derivatives of this compound could be explored for their potential as modulators of various receptors and transporters implicated in conditions like depression, anxiety, and neurodegenerative diseases.
-
Analgesics: The structural similarity of piperidine-based compounds to endogenous opioids makes them attractive candidates for the development of new pain management therapies.[6]
-
Anticholinergic Agents: The 1-benzyl-3-hydroxypiperidine moiety is found in compounds with anticholinergic activity, which have applications in the treatment of Parkinson's disease.[6]
Caption: Synthetic utility and potential applications.
Characterization Data (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperidine ring protons. A broad singlet corresponding to the hydroxyl proton would also be present.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and nitrile groups, and the remaining carbons of the piperidine ring. The nitrile carbon would appear at a characteristic downfield shift.
-
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), a sharp, weak to medium absorption for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and characteristic absorptions for the C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.28 g/mol ), along with characteristic fragmentation patterns, such as the loss of the benzyl group.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established chemical transformations. The presence of multiple functional groups allows for the generation of a diverse range of derivatives with potential applications in the development of novel therapeutics, particularly for neurological disorders. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers working with this important chemical entity.
References
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PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]
-
Pipzine Chemicals. This compound. [Link]
-
PubChem. (S)-1-Benzyl-3-hydroxypiperidine. [Link]
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Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]
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PubChem. (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]
-
Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]
-
European Patent Office. METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. [Link]
-
Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]
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Advent Bio. This compound. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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SIELC Technologies. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. [Link]
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-
Ankleshwar. 1-Benzyl-3-hydroxypiperidine Manufacturers and Suppliers. [Link]
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-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format.
I. Synthesis Overview & Key Principles
The synthesis of this compound is most commonly achieved via the nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-3-piperidone. This reaction, a classic cyanohydrin formation, is an equilibrium process that is highly sensitive to reaction conditions. Understanding the underlying mechanism is critical for successful synthesis and troubleshooting.
The reaction proceeds by the attack of a cyanide nucleophile (e.g., from KCN or NaCN) on the electrophilic carbonyl carbon of 1-Benzyl-3-piperidone. This forms a tetrahedral intermediate which is subsequently protonated to yield the final cyanohydrin product. The overall process is a variation of the well-established Strecker synthesis.[1][2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cyanohydrin formation step?
A1: The optimal pH is typically weakly acidic to neutral, around pH 6-8. This represents a critical balance. In highly acidic conditions (pH < 5), the concentration of the essential cyanide nucleophile (CN⁻) is drastically reduced due to protonation to form HCN.[3][4] Conversely, in strongly basic conditions (pH > 10), the starting ketone may undergo undesired side reactions like enolization and aldol condensation. A buffered system (e.g., acetic acid/acetate buffer) is often recommended to maintain the pH in the optimal range.
Q2: Which cyanide source is best: KCN, NaCN, or Trimethylsilyl cyanide (TMSCN)?
A2:
-
KCN/NaCN: These are inexpensive and common sources. They require a proton source (like acetic acid or an ammonium salt) to generate the active species in equilibrium. The main drawback is their high toxicity and the need for careful pH control to prevent the release of lethal HCN gas.[4]
-
Trimethylsilyl cyanide (TMSCN): This is a milder, non-ionic cyanide source that is soluble in organic solvents. It often provides higher yields and cleaner reactions, as the reaction is driven by the formation of a strong Si-O bond. A catalytic amount of a Lewis acid (e.g., ZnI₂) is typically used. While more expensive, TMSCN can be a safer and more efficient alternative, especially for small-scale syntheses.
Q3: My starting material, 1-Benzyl-3-piperidone, is a hydrochloride salt. Can I use it directly?
A3: No, the free base of the ketone is required for the reaction. The hydrochloride salt must be neutralized before the cyanohydrin reaction. The presence of excess acid from the salt will protonate the cyanide source, inhibiting the reaction. A standard procedure is to dissolve the salt in water, basify with a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to a pH of 9-10, and then extract the free base into an organic solvent like ethyl acetate or dichloromethane.[5]
III. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures. The following table provides a quick-reference guide, with detailed explanations below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | A. Incorrect pH (too acidic).B. Impure or degraded starting ketone.C. Insufficient reaction time or low temperature.D. Poor quality of cyanide reagent. | A. Use a buffered system (pH 6-8); neutralize ketone salt starting material.B. Verify ketone purity by NMR/GC-MS; repurify if necessary.C. Monitor reaction by TLC; allow to run overnight at room temperature.D. Use a fresh, unopened bottle of cyanide reagent. |
| 2. Multiple Spots on TLC | A. Formation of side products (e.g., elimination).B. Unreacted starting material.C. O-benzylation of the hydroxyl group. | A. Maintain neutral pH; avoid excessive heat during workup.B. Increase reaction time or add a slight excess of cyanide.C. Use exactly one equivalent of benzyl bromide during precursor synthesis.[6] |
| 3. Product Decomposition During Workup/Purification | A. Reversion to starting materials (retro-cyanohydrin reaction).B. Instability on silica gel. | A. Avoid strongly acidic or basic conditions during extraction; keep solutions cool.B. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to alumina for chromatography. |
| 4. Low Isolated Yield After Purification | A. Mechanical losses during extraction or filtration.B. Product is highly soluble in the aqueous phase. | A. Perform careful extractions; back-extract aqueous layers.B. Saturate the aqueous phase with NaCl (brine) to decrease product solubility before extraction.[5] |
In-Depth Troubleshooting
A primary cause of reaction failure is an incorrect pH environment. As the reaction is an equilibrium, Le Châtelier's principle is in full effect. If the medium is too acidic, the cyanide anion is protonated to HCN, which is a poor nucleophile, shifting the equilibrium back to the starting materials.
Protocol: Checking and Purifying 1-Benzyl-3-piperidone
-
Analysis: Dissolve a small sample of your starting ketone in CDCl₃ and acquire a ¹H NMR spectrum. Look for the absence of a proton signal around 3.8-4.2 ppm, which would indicate residual 1-Benzyl-3-hydroxypiperidine.
-
Purification (if needed): If impurities are detected, purify the ketone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Salt Neutralization: If starting from the HCl salt, dissolve 10 g of the salt in 100 mL of water. Cool in an ice bath and slowly add solid K₂CO₃ until the pH of the solution is ~9.
-
Extraction: Extract the aqueous solution three times with 50 mL of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure, oily free base.[5]
The cyanohydrin product can be labile. The C-C bond formed is susceptible to cleavage under both strongly acidic and basic conditions, in a process known as a retro-cyanohydrin reaction. This will regenerate the starting ketone. This is especially problematic during aqueous workups and column chromatography.
Preventative Measures:
-
Workup: When performing extractions, use saturated sodium bicarbonate solution instead of strong bases like NaOH. Use dilute acid (e.g., 0.1 M HCl) for washing, if necessary, and perform all steps at a low temperature (0-5 °C).
-
Chromatography: If column chromatography is required, deactivate the silica gel first. This is done by preparing a slurry of the silica gel in your desired eluent system (e.g., 20% EtOAc/Hexanes) containing 1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica surface, preventing product degradation on the column.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: This procedure involves potassium cyanide, which is highly toxic. It should only be performed in a certified chemical fume hood by trained personnel. An emergency HCN poisoning antidote kit should be readily available. All glassware and waste must be decontaminated with bleach solution before disposal.
Materials:
-
1-Benzyl-3-piperidone (1.89 g, 10.0 mmol)
-
Potassium cyanide (KCN) (0.78 g, 12.0 mmol, 1.2 equiv)
-
Acetic acid (0.69 mL, 12.0 mmol, 1.2 equiv)
-
Ethanol (20 mL)
-
Water (10 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzyl-3-piperidone in 20 mL of ethanol.
-
In a separate beaker, carefully dissolve the potassium cyanide in 10 mL of water. Caution: Highly toxic.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly add the aqueous KCN solution to the stirred ketone solution over 5 minutes.
-
Add the acetic acid dropwise to the reaction mixture over 10 minutes. The pH should be maintained between 6 and 7.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes; stain with potassium permanganate).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add 30 mL of ethyl acetate and 30 mL of water to the residue. Separate the layers.
-
Extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography (silica gel deactivated with 1% Et₃N, eluting with a 10-50% gradient of ethyl acetate in hexanes) to afford the pure product.
V. References
-
Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. [Link]
-
Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from
-
Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 3-Hydroxypiperidine, >=98.0% (NT). Retrieved from [Link]
-
ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
European Patent Office. (2017). EP 3170809 A1 - METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. Retrieved from [Link]
-
Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.
The synthesis of this compound is a vital step in the development of various pharmaceutical intermediates. The core of this synthesis is the formation of a cyanohydrin through the nucleophilic addition of a cyanide ion to the ketone functionality of 1-Benzyl-3-piperidone. While straightforward in principle, this reaction is reversible and sensitive to reaction conditions, often leading to challenges in achieving high yields and purity. This guide explains the causality behind common experimental issues and provides robust solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, and I recover a significant amount of the starting material, 1-Benzyl-3-piperidone. What is causing this?
Answer: This is the most frequent issue and is typically rooted in the reversible nature of the cyanohydrin formation reaction. The equilibrium between the ketone starting material and the cyanohydrin product can be unfavorable under suboptimal conditions.
Causality and Solutions:
-
Insufficient Cyanide Nucleophile (CN⁻): The reaction requires the cyanide anion (CN⁻) to act as the nucleophile. Hydrogen cyanide (HCN) itself is a weak acid (pKa ≈ 9.2) and not a potent nucleophile.[1] If the reaction medium is not sufficiently basic, the concentration of CN⁻ will be too low to drive the reaction forward.
-
Solution: Ensure the pH of the reaction mixture is appropriately controlled. When using cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN), the hydrolysis of the salt generates a basic environment. However, if your starting material is an acid salt (e.g., 1-Benzyl-3-piperidone hydrochloride), you must add a base to both neutralize the salt and establish a sufficiently basic pH for the reaction. A procedure from PrepChem involves adding KCN to a solution containing the piperidone hydrochloride and hydrochloric acid, carefully controlling the stoichiometry to generate HCN in situ while maintaining conditions for the reaction to proceed.[2]
-
-
Reaction Temperature: Cyanohydrin formation is generally an exothermic process.[1] Running the reaction at elevated temperatures can shift the equilibrium back towards the starting materials.
-
Solution: Maintain a low reaction temperature. A common protocol specifies keeping the reaction temperature below 8°C during the addition of the cyanide source.[2] This thermal control helps to shift the equilibrium towards the product side.
-
-
Presence of Water: While some water is often necessary to dissolve the cyanide salt, an excessive amount can unfavorably impact the equilibrium.
-
Solution: Use a co-solvent system like tetrahydrofuran (THF) and water to ensure all reagents are in solution while minimizing excess water.[2]
-
Below is a workflow to troubleshoot low yield issues:
Question 2: The reaction seems to work initially (TLC shows product formation), but then it stalls. What could be the problem?
Answer: Reaction stalling often points to the degradation or polymerization of a key reagent, or a change in reaction conditions over time.
Causality and Solutions:
-
Cyanide Polymerization: In acidic conditions, HCN can polymerize into a solid material, effectively removing it from the reaction. If the reaction mixture becomes too acidic over time (for example, due to the consumption of base), this side reaction can occur.
-
Solution: Monitor and maintain the pH of the reaction throughout the process. Ensure that the buffering capacity of your system is sufficient.
-
-
Loss of Temperature Control: If the cooling bath expires during a long reaction, the rising temperature can shift the equilibrium back to the starting materials, making it appear as if the reaction has stalled.
-
Solution: Ensure consistent cooling for the entire duration of the reaction. For reactions longer than a few hours, replenish the ice bath as needed.
-
Question 3: My final product is difficult to purify and appears to be contaminated with a non-polar impurity. What is it likely to be?
Answer: Besides unreacted starting material, a common impurity could be a byproduct from a side reaction. Given the structure, a potential side reaction is dehydration of the tertiary alcohol.
Causality and Solutions:
-
Elimination/Dehydration: The tertiary hydroxyl group of the cyanohydrin can be eliminated under harsh acidic or basic workup conditions, especially with heating, to form an unsaturated nitrile. This byproduct would be less polar than your desired product.
-
Solution: Maintain mild workup conditions. Use a gentle aqueous extraction with cooled, dilute solutions. Avoid strong acids or bases and high temperatures during purification. If distillation is used, perform it under high vacuum to keep the temperature low.
-
-
Over-Benzylation: While less common in this specific reaction, if the synthesis of the starting material (1-Benzyl-3-piperidone) was not clean, you could have impurities carrying over. In related syntheses, over-benzylation on hydroxyl groups has been noted as a potential side product.[3]
-
Solution: Ensure the purity of your 1-Benzyl-3-piperidone starting material before beginning the cyanohydrin synthesis. Characterize it by NMR or GC-MS to confirm its identity and purity.
-
Frequently Asked Questions (FAQs)
Q1: Can I use TMS-CN instead of KCN/HCN? A1: Yes, trimethylsilyl cyanide (TMSCN) is an excellent alternative and is often used in modern cyanohydrin syntheses.[4] It reacts with ketones, often catalyzed by a Lewis acid, to form a silyl-protected cyanohydrin. This has the advantage of being a non-aqueous reaction and the silyl ether product is often more stable than the free cyanohydrin, preventing reversion to the ketone during workup.
Q2: Is it necessary to isolate the cyanohydrin product? A2: Not always. Cyanohydrins are versatile intermediates. Due to their potential instability, they are often generated and used in situ for the next step. For example, one literature procedure describes the immediate hydrolysis of the crude cyanohydrin with concentrated hydrochloric acid to synthesize 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[2] This approach can be more efficient as it avoids a potentially difficult purification of an unstable intermediate.
Q3: What is the best way to monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. The cyanohydrin product will have a slightly different Rf value than the starting ketone. Staining with potassium permanganate can help visualize both spots. For more quantitative analysis, you can take aliquots and analyze them by GC-MS or ¹H NMR.
Q4: What are the critical safety precautions for this reaction? A4: The primary hazard is the use of cyanide. Hydrogen cyanide (HCN) is an extremely toxic, volatile gas.
-
ALWAYS perform this reaction in a well-ventilated chemical fume hood.
-
NEVER mix cyanide salts with strong acids without extreme caution and proper containment, as this will rapidly generate large quantities of HCN gas.
-
Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use.
-
Quench all residual cyanide in the reaction mixture and glassware with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Quantitative Data & Protocols
Table 1: Reagent Stoichiometry & Conditions
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 1-Benzyl-3-piperidone HCl | 1.0 | Starting Material | Ensure purity is >98%. |
| Potassium Cyanide (KCN) | 2.0 - 2.5 | Cyanide Source | Highly toxic. Use fresh, finely ground powder. |
| Conc. Hydrochloric Acid (HCl) | 1.0 - 1.5 | In situ HCN generation | Add slowly at low temperature to control HCN release. |
| Tetrahydrofuran (THF) / Water | - | Solvent System | A 1:1 mixture is a good starting point.[2] |
| Parameter | Value | Purpose | Notes |
| Temperature | 0 - 8 °C | Favors product formation equilibrium. | Maintain with an ice/water bath.[2] |
| Reaction Time | 4 - 6 hrs | Allow reaction to reach completion. | Monitor by TLC. |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for cyanohydrin formation and should be performed with strict adherence to all safety guidelines.[1][2]
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagent Preparation: To the flask, add 1-Benzyl-3-piperidone hydrochloride (1.0 eq) and a 1:1 mixture of tetrahydrofuran and water. Stir until all solids are dissolved.
-
Acidification: Cool the solution to below 8°C. Slowly add concentrated hydrochloric acid (1.0 eq) via the dropping funnel.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (2.0 eq) in a minimum amount of water. Add this solution slowly to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 8°C. [CAUTION: This step will generate toxic HCN gas. Perform in a certified fume hood.]
-
Reaction: Stir the mixture vigorously at 0-8°C for 4-5 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as ether or ethyl acetate (3x).
-
Washing: Wash the combined organic extracts with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel or used directly in the next synthetic step.
References
- Benchchem. Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis.
- Kim, D., et al. (2020). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv.
- PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
- Wink, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Diva-portal.org. New Methods for Chiral Cyanohydrin Synthesis.
- Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
- Pipzine Chemicals. This compound.
- Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
- European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1.
- CymitQuimica. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine.
- PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Recent advances in the synthesis of piperidones and piperidines.
- Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation.
- ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
Sources
Technical Support Center: Purification of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Introduction
1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. As a tertiary amine and an α-hydroxynitrile (cyanohydrin), its unique bifunctional structure presents specific challenges during purification. This guide provides practical, in-depth solutions to common issues encountered during the isolation and purification of this compound, ensuring researchers can achieve high purity and yield. The advice herein is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My crude product is a persistent, dark-colored oil that fails to crystallize. How can I purify it and induce solidification?
Probable Causes:
-
Residual Starting Material: The most common synthesis route involves the addition of a cyanide source to 1-benzyl-3-piperidone. Incomplete reaction leaves behind the starting ketone, which is an oil and can act as a crystallization inhibitor.
-
Byproducts: Over-benzylation or side reactions can lead to impurities that are difficult to remove.
-
Solvent Entrapment: Residual high-boiling solvents (e.g., DMF, DMSO) from the reaction can prevent solidification.
-
Decomposition: α-Hydroxynitriles can be unstable, especially under basic or acidic conditions, potentially reverting to the starting ketone and cyanide.[1][2] This equilibrium can contribute to the presence of oily ketone in the final product.
Step-by-Step Solution: Multi-Step Purification Workflow
-
Acid-Base Extraction (To Remove Ketone & Basic Impurities):
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your product, being a tertiary amine, will protonate and move into the aqueous layer. The unreacted ketone and other non-basic impurities will remain in the organic layer.
-
Separate the layers. Crucially, retain the acidic aqueous layer.
-
Wash the aqueous layer once more with fresh EtOAc or MTBE to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly basify with a base like 2 M NaOH or saturated NaHCO₃ solution until the pH is >10. The product will deprotonate and precipitate or form an oil.
-
Extract the product back into a fresh organic solvent (EtOAc or Dichloromethane (DCM)) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a much cleaner, lighter-colored oil.
-
-
Inducing Crystallization:
-
If the purified oil still resists crystallization, attempt trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether).
-
Stir the mixture vigorously with a spatula, scratching the side of the flask to create nucleation sites.
-
Alternatively, attempt recrystallization from a solvent system like EtOAc/hexanes or isopropanol/water. Dissolve the oil in a minimum amount of the more polar solvent and slowly add the less polar solvent until turbidity persists. Cool slowly.
-
Q2: My TLC/LC-MS analysis shows a persistent impurity with a very similar polarity (close Rf value) to my product. How can I achieve separation?
Probable Cause: The most likely culprit is the starting material, 1-benzyl-3-piperidone . Its polarity is often very close to the α-hydroxynitrile product, making separation by standard silica gel chromatography challenging.
Step-by-Step Solution: Optimized Flash Column Chromatography
-
Column Preparation: Use a high-quality silica gel with a fine mesh size for better resolution.
-
Solvent System Selection (The Critical Step): Standard EtOAc/Hexane gradients are often insufficient.
-
Strategy 1: Adding a Modifier. Introduce a small amount of a more polar, protic solvent or a base to the mobile phase. A gradient of Hexanes/EtOAc with a constant 0.5-1% triethylamine (NEt₃) can deactivate acidic sites on the silica gel, reducing tailing and often improving separation.
-
Strategy 2: Alternative Solvent Systems. Explore different solvent systems that offer different selectivity. A dichloromethane/methanol (DCM/MeOH) gradient can be highly effective. Start with 100% DCM and slowly increase the percentage of MeOH.
-
Data Presentation: Example Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Finer particles provide higher surface area and better separation efficiency. |
| Mobile Phase | Gradient: 0% to 10% MeOH in DCM | DCM/MeOH offers different selectivity compared to EtOAc/Hexanes, often resolving closely related compounds. |
| Additive | 0.5% Triethylamine (NEt₃) | Minimizes peak tailing by neutralizing acidic silanol groups on the silica surface. |
-
Analysis: Collect small fractions and analyze them meticulously by TLC before combining. Use a visualizing stain (e.g., potassium permanganate) as both product and starting material are UV-inactive.
Visualization: Purification Decision Workflow
Below is a decision tree to guide the purification strategy based on the nature of the crude product.
Caption: Decision workflow for purifying this compound.
Q3: The product seems to be decomposing on the silica gel column, resulting in low recovery and the reappearance of the starting ketone spot on TLC plates of the collected fractions. What is happening and how can I prevent it?
Probable Cause: This is a classic case of the reversible cyanohydrin formation reaction .[1] Silica gel is inherently acidic, and these acidic silanol groups can catalyze the retro-Strecker reaction, causing the α-hydroxynitrile to decompose back into 1-benzyl-3-piperidone and hydrogen cyanide (HCN).
Step-by-Step Solution: Mitigating On-Column Decomposition
-
Deactivate the Silica:
-
Pre-treatment: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 98:2 Hexanes/EtOAc) containing 1-2% triethylamine (NEt₃). Let it stand for 15-20 minutes. This neutralizes the most acidic sites.
-
Use NEt₃ in the Mobile Phase: Consistently use 0.5-1% NEt₃ in your mobile phase throughout the entire purification run.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For compounds that are highly acid-sensitive, switching to alumina can be an excellent alternative. Use neutral or basic alumina and a similar solvent system (e.g., EtOAc/Hexanes or DCM/MeOH).
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) HPLC can be used, though this is typically a small-scale or analytical technique.[3]
-
-
Minimize Contact Time:
-
Run the column "fast" by applying positive pressure (flash chromatography) rather than letting it run by gravity. The less time the compound spends on the silica, the less opportunity it has to decompose.
-
Visualization: Decomposition Pathway on Silica Gel
Caption: Catalytic decomposition of the cyanohydrin on acidic silica gel.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere (like argon or nitrogen) to protect from moisture and air.[4] Long-term storage in a freezer is recommended to minimize degradation.
Q: What are the key safety precautions when handling this compound? A: As an α-hydroxynitrile, this compound can potentially release highly toxic hydrogen cyanide gas, especially under acidic or basic conditions or upon heating. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as toxic if swallowed.[4]
Q: What characteristic peaks should I look for in the ¹H NMR spectrum to confirm the product's identity and purity? A: For the pure product, you should look for:
-
A singlet or a set of peaks corresponding to the benzylic protons (~3.6 ppm).
-
A multiplet for the proton on the carbon bearing the hydroxyl group.
-
A broad singlet for the hydroxyl proton (this can exchange with D₂O).
-
Aromatic protons from the benzyl group (~7.2-7.4 ppm).
-
The absence of signals corresponding to the starting ketone is a key indicator of purity.
Q: Is this compound chiral? A: Yes, the carbon atom at the 3-position, which bears both the hydroxyl and the nitrile groups, is a stereocenter. The synthesis typically produces a racemic mixture (an equal mixture of R and S enantiomers). Separation of these enantiomers requires specialized chiral chromatography or resolution methods.
References
-
1-Benzyl-4-hydroxypiperidine-4-carbonitrile - SIELC Technologies. [Link]
-
Cyanohydrin Formation Reaction Mechanism - YouTube. [Link]
-
19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]
-
Cyanohydrins - Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement, optimize, or scale up this important synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and ensure a safe and successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to understanding the synthesis.
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic cyanohydrin formation .[1][2][3] This reaction involves the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon of the starting material, 1-benzyl-3-piperidone. The resulting intermediate is an alkoxide, which is then protonated to yield the final α-hydroxy nitrile product.[4][5]
Q2: What are the absolute most critical safety precautions for this reaction?
This synthesis involves highly toxic cyanide compounds and the potential generation of hydrogen cyanide (HCN) gas.[6][7] Safety is the paramount concern and non-negotiable.
-
Extreme Toxicity: Cyanide salts are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[8][9]
-
HCN Gas Formation: Cyanide salts react with acids to produce hydrogen cyanide (HCN), a highly toxic and flammable gas.[7][10] This reaction can be rapid.
-
Mandatory Engineering Controls: All handling of cyanide salts and the entire reaction must be conducted within a certified chemical fume hood.[6][8][9]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and double-glove with chemical-resistant nitrile gloves.[6][7] A face shield is recommended if there is a splash hazard.[8]
-
Emergency Preparedness: Never work alone.[6] Ensure an emergency safety shower and eyewash are accessible.[8] Have a cyanide exposure response plan and antidote kit available, and ensure personnel are trained in its use.
-
Waste & Decontamination: All cyanide-contaminated waste is hazardous.[7] Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8][9]
Q3: Why is temperature control so important in this synthesis?
Temperature control is critical for two primary reasons:
-
Reaction Equilibrium: Cyanohydrin formation is a reversible reaction.[1][4] The forward reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0-8 °C) shifts the equilibrium towards the product side, maximizing yield.[11]
-
Product Stability: α-hydroxy nitriles can be thermally unstable. At higher temperatures, they can decompose back to the starting ketone and HCN, a process known as retro-cyanohydrin formation. This not only reduces yield but also creates a significant safety hazard due to the release of HCN gas.
Part 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis at a laboratory scale. All steps must be performed in a chemical fume hood.
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 1-Benzyl-3-piperidone HCl | C₁₂H₁₅NO·HCl | 225.71 | 1.0 | Starting material. Purity should be >98%. |
| Potassium Cyanide (KCN) | KCN | 65.12 | 2.0 - 2.5 | EXTREMELY TOXIC . Handle with extreme care. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~2.0 | Used to generate HCN in situ. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Co-solvent. |
| Deionized Water | H₂O | 18.02 | - | Co-solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction solvent. |
| Magnesium Sulfate (anhyd.) | MgSO₄ | 120.37 | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Acidification & Cooling: Cool the solution to 0-5 °C using an ice-water bath. Slowly add concentrated hydrochloric acid (approx. 1.0 eq) to the stirred solution, maintaining the low temperature. This step ensures the piperidone is in its protonated, more soluble form and prepares the acidic conditions for HCN generation.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (2.0-2.5 eq) in a minimum amount of cold deionized water. Slowly add this cyanide solution to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 8 °C.[11] This slow addition is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 3-4 hours after the addition is complete.[11] Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with a basic solution (e.g., NaHCO₃) before extraction and analysis.
-
Workup - Quenching: Once the reaction is complete, slowly and carefully raise the pH of the cold mixture to ~8-9 by adding a saturated sodium bicarbonate solution. Perform this step with extreme caution as any remaining acid will react to generate HCN gas. Ensure the pH is stable before proceeding.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
Purification: The crude product, often an oil or waxy solid, can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ether/hexane).
Part 3: Visualized Workflows and Mechanisms
Visual aids are essential for understanding complex processes. The following diagrams, rendered in DOT language, illustrate the key aspects of the synthesis.
Reaction Mechanism
Caption: Mechanism of cyanohydrin formation.
Experimental Workflow
Caption: High-level experimental workflow diagram.
Part 4: Troubleshooting Guide
Encountering issues during scale-up is common. This guide provides a systematic approach to diagnosing and solving them.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Detailed Troubleshooting Q&A
Problem: My yield is very low or I see no product formation.
-
Potential Cause 1: Incorrect pH. The reaction is a delicate balance. You need acidic conditions to protonate the cyanide salt (e.g., KCN) to generate the reactive species, but you also need free cyanide anion (CN⁻) to act as the nucleophile.[4] If the solution is too acidic (pH < 4), the concentration of free CN⁻ will be too low. If it's too basic, the reaction may not favor product formation.
-
Solution: Ensure you are following the stoichiometry of the acid addition carefully. The procedure in PrepChem uses an excess of KCN relative to HCl, which helps maintain a pool of free cyanide.[11] Consider using a buffered system or in situ generation of HCN with a reagent like trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis for more precise control.
-
-
Potential Cause 2: High Temperature. As mentioned, this is a reversible, exothermic reaction. If the temperature rises above 10-15 °C, the equilibrium will shift back towards the starting materials, drastically reducing your yield.
-
Solution: Use a reliable cooling bath (ice-salt or a cryocooler for larger scales) and monitor the internal reaction temperature, not just the bath temperature. Add the cyanide solution very slowly to allow the cooling system to dissipate the heat generated.
-
Problem: The reaction starts but then stalls before completion.
-
Potential Cause 1: Impure Starting Material. The 1-benzyl-3-piperidone starting material may contain non-reactive impurities that can coat the reactants or interfere with the reaction.
-
Solution: Verify the purity of your starting ketone by ¹H NMR, GC-MS, or melting point. If necessary, purify it by distillation or recrystallization before use.
-
-
Potential Cause 2: Poor Mixing. On larger scales, inadequate stirring can lead to localized "hot spots" or areas of poor reagent distribution, causing the reaction to stall.
-
Solution: Switch from a magnetic stirrer to a mechanical overhead stirrer for volumes greater than 1 L to ensure the mixture remains homogeneous.
-
Problem: My final product is a dark, oily residue that won't crystallize.
-
Potential Cause 1: Product Decomposition. The α-hydroxy nitrile product may be unstable, especially if exposed to heat or basic conditions during workup. The retro-cyanohydrin reaction can lead back to the starting ketone.
-
Solution: Perform the workup and concentration steps as quickly and coldly as possible. Avoid using strong bases for quenching; a buffered bicarbonate solution is preferable. Purify immediately via flash column chromatography using a non-polar eluent system.
-
-
Potential Cause 2: Side Reactions. If the reaction temperature was too high or the conditions were not optimal, side reactions may have occurred, leading to polymeric or colored byproducts that inhibit crystallization.
-
Solution: A thorough purification by column chromatography is the best approach. Identify a solvent system where the product has an Rf of ~0.3 for good separation. If crystallization is desired, try dissolving the purified oil in a minimal amount of a solvent like diethyl ether and then slowly adding a non-polar solvent like hexanes at a low temperature.
-
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. University of Illinois Urbana-Champaign. [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Dartmouth College. [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds. [Link]
-
Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Pipzine Chemicals. (n.d.). This compound. [Link]
-
Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka. [Link]
-
Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. [Link]
-
ResearchGate. (n.d.). Formation of cyanohydrin and product from t=0 to t=3 hours. [Link]
-
European Patent Office. (2017, May 24). Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization. EP 3170809 A1. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
-
Wikipedia. (n.d.). Reductions with samarium(II) iodide. [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Cyanohydrin reaction. [Link]
-
PubMed Central. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives.... [Link]
-
Pharmaceutical Intermediates. (n.d.). Alpha-Hydroxy Nitriles. [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine.... [Link]
-
MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine.... [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
- Google Patents. (n.d.).
-
YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]
-
ACS Catalysis. (n.d.). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. [Link]
-
Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. [Link]
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- 11. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Failed Reactions of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support center for the synthesis and handling of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot failed reactions, optimize your experimental conditions, and ensure the integrity of your results.
Introduction: The Chemistry of this compound
This compound is a tertiary amino cyanohydrin, typically synthesized through the nucleophilic addition of a cyanide anion to the carbonyl group of 1-benzyl-3-piperidone. This reaction, while straightforward in principle, is governed by a delicate equilibrium and is sensitive to various reaction parameters. Understanding the underlying chemical principles is paramount to successful synthesis and troubleshooting.
The formation of cyanohydrins is a reversible process.[1] The equilibrium position is influenced by steric and electronic factors of the parent carbonyl compound, as well as the reaction conditions such as pH and temperature. For ketones, including 1-benzyl-3-piperidone, the equilibrium can be less favorable compared to aldehydes.[2]
This guide will address common issues such as low or no product yield, formation of impurities, and product decomposition.
Troubleshooting Guide & FAQs
FAQ 1: My reaction shows no or very low conversion to the desired this compound. What are the likely causes?
Several factors can contribute to low or no product formation. The primary suspect is often an unfavorable equilibrium position or issues with the cyanide nucleophile.
-
Unfavorable Equilibrium: The formation of cyanohydrins from ketones can be reversible, with the equilibrium sometimes favoring the starting materials.[1]
-
Insufficient Cyanide Nucleophile: The active nucleophile is the cyanide anion (CN⁻). If the pH of the reaction medium is too acidic, the concentration of CN⁻ will be too low due to the formation of HCN (pKa ≈ 9.2).[3]
-
Steric Hindrance: While 1-benzyl-3-piperidone is a cyclic ketone, the piperidine ring can adopt conformations that may sterically hinder the approach of the cyanide nucleophile to the carbonyl carbon.
Troubleshooting Steps:
-
Optimize pH: The reaction should be carried out under slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile.[3] A pH range of 9-10 is a good starting point. However, excessively high pH can promote the retro-cyanohydrin reaction.[3] Careful control of pH is therefore critical.
-
Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used sources of the cyanide anion.[1] Using a salt ensures a higher initial concentration of CN⁻ compared to using HCN directly.
-
Use of Trimethylsilyl Cyanide (TMSCN): To drive the equilibrium towards the product, consider using trimethylsilyl cyanide (TMSCN). It reacts with the ketone to form a silylated cyanohydrin, which is more stable and effectively renders the reaction irreversible under the initial reaction conditions.[1] Subsequent acidic work-up can then yield the desired hydroxyl functionality.
-
Reaction Time and Temperature: Monitor the reaction over time using appropriate analytical techniques (see FAQ 4). Some reactions may require longer periods to reach equilibrium. Lowering the temperature can sometimes shift the equilibrium towards the product, as the forward reaction is often exothermic.
FAQ 2: I've isolated a product, but it appears to be impure. What are the potential side products?
The presence of impurities can arise from side reactions or decomposition of the starting material or product.
-
Unreacted Starting Material: Due to the reversible nature of the reaction, a significant amount of 1-benzyl-3-piperidone may remain.
-
Retro-cyanohydrin Reaction: Under basic conditions, the product can decompose back to the starting ketone and cyanide.[3] This is a common issue during work-up and purification if the pH is not carefully controlled.
-
Hydrolysis of the Nitrile: Although generally requiring more forcing conditions (strong acid or base and heat), some hydrolysis of the nitrile group to a carboxamide or carboxylic acid may occur, especially during a prolonged and harsh work-up.[4]
-
Side reactions involving the tertiary amine: The piperidine nitrogen is basic and can participate in side reactions, although under the typical cyanohydrin formation conditions, this is less common.
Troubleshooting and Identification:
-
Careful Work-up: Neutralize the reaction mixture carefully before extraction. Avoid strongly basic conditions during the work-up.
-
Analytical Characterization: Use techniques like HPLC, GC-MS, NMR, and IR to identify the impurities. A comparison of the spectral data of your product with that of the starting material (1-benzyl-3-hydroxypiperidine) can be very informative.[5]
-
Purification: Column chromatography on silica gel is a common method for purifying piperidine derivatives. A gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol) with a small amount of a basic modifier (like triethylamine) can be effective in separating the desired product from the starting material and other impurities.
FAQ 3: My product seems to decompose upon standing or during purification. How can I improve its stability?
The stability of this compound can be a concern, particularly due to the potential for the retro-cyanohydrin reaction.
-
pH Sensitivity: As mentioned, basic conditions can promote decomposition back to the starting ketone.[3] Traces of base in your isolated product can lead to degradation over time.
-
Thermal Instability: Cyanohydrins can be thermally labile. Decomposition can occur at elevated temperatures, for example, in the injector port of a gas chromatograph.[6]
Stabilization Strategies:
-
Neutralization and Drying: Ensure the isolated product is free from any basic residues from the work-up. Washing the organic extracts with a neutral brine solution and thorough drying over an anhydrous salt like sodium sulfate is important.
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition. Protect from light and moisture.[7]
-
Avoid High Temperatures: During purification, use techniques that avoid high temperatures. For example, if using distillation, perform it under high vacuum to lower the boiling point. When using chromatography, avoid excessive heat generation in the column. For analysis, consider LC-MS over GC-MS if thermal decomposition is suspected.
FAQ 4: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and for understanding the reaction kinetics.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable solvent system that provides good separation between the starting material (1-benzyl-3-piperidone) and the product. The starting ketone is generally less polar than the product cyanohydrin. A common developing system could be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide accurate information on the conversion and the formation of byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like formic or phosphoric acid for MS compatibility) is a good starting point for method development.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but be cautious about the potential for thermal decomposition of the cyanohydrin in the hot injector port.[6] If you observe the starting ketone as the major peak even when TLC or HPLC suggests product formation, thermal decomposition is a likely cause. A cool-on-column injection technique can mitigate this issue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the product and any major impurities. For reaction monitoring, you can take aliquots from the reaction mixture, perform a quick work-up, and analyze the crude sample. The disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of a new quaternary carbon signal (around 70-80 ppm) and a nitrile carbon signal (around 120 ppm) are indicative of product formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Benzyl-3-piperidone
-
Sodium cyanide (NaCN)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-benzyl-3-piperidone (1 equivalent) in a suitable solvent (e.g., a mixture of water and a water-miscible co-solvent like THF or ethanol) at 0 °C, add a solution of sodium cyanide (1.1 equivalents) in water dropwise.
-
Adjust the pH of the reaction mixture to 9-10 by the careful addition of a dilute acid (e.g., acetic acid) or base (e.g., sodium bicarbonate) as needed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note on Safety: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) should be readily available.
Visualizing the Process
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed reactions.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH | 9 - 10 | Ensures sufficient CN⁻ concentration while minimizing retro-reaction.[3] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and equilibrium position. |
| Cyanide Source | NaCN or KCN | Provides a direct source of the nucleophilic cyanide anion.[1] |
| Alternative Cyanide Source | TMSCN | Drives the reaction to completion by forming a stable silylated intermediate.[1] |
References
-
Wikipedia. Cyanohydrin reaction. [Link]
-
PubChem. (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]
- Grokipedia. Cyanohydrin reaction. (2026-01-07).
-
Chemistry LibreTexts. Cyanohydrins. (2023-01-22). [Link]
- OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
-
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
- Fiveable. Cyanohydrin Formation Definition - Organic Chemistry Key Term.
- Organic Chemistry Portal.
-
Advent Bio. This compound. [Link]
-
Reddit. Cyanohydrin stability on GC : r/Chempros. (2024-05-06). [Link]
- Qiyan. 1-Benzyl-3-hydroxypiperidine.
-
Taylor & Francis. Cyanohydrins – Knowledge and References. [Link]
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
-
SIELC Technologies. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. (2018-05-16). [Link]
-
Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025-01-19). [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | SIELC Technologies [sielc.com]
Technical Support Center: Refining the Workup Procedure for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support center for the synthesis and purification of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful isolation of your target compound with high purity and yield.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup of this compound, providing step-by-step solutions and the rationale behind them.
Question 1: After quenching the reaction, I'm observing a persistent emulsion during the aqueous workup. How can I break this emulsion and efficiently separate the layers?
Answer: Emulsion formation is a frequent challenge in the workup of piperidine derivatives, often due to the amphiphilic nature of the product and byproducts. Here’s a systematic approach to resolving this issue:
Immediate Steps:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, the layers will separate on their own with time.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can encourage coalescence of the dispersed droplets without re-forming the emulsion.
If the Emulsion Persists:
-
Filtration: Pass the entire emulsion through a pad of Celite® or a bed of glass wool. The fine particles can help to break up the emulsified droplets.
-
Solvent Addition:
-
Add a small amount of a different, less polar organic solvent like diethyl ether or methyl tert-butyl ether (MTBE). This can alter the overall solvent polarity and disrupt the emulsion.
-
Conversely, adding a small amount of water can sometimes be effective.
-
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed is a highly effective method for separating the layers.
Causality: Emulsions in this system are often stabilized by partially soluble salts or polar byproducts. The strategies above work by altering the physical properties of the two phases (density, ionic strength, polarity) to overcome the stabilizing forces of the emulsion.
Question 2: My crude product is an oil that refuses to crystallize, even after removing all the solvent. What techniques can I use to induce crystallization?
Answer: The inability of this compound to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice. Here are several techniques to promote crystallization:
Initial Approaches:
-
Solvent-Induced Crystallization:
-
Good Solvent/Poor Solvent System: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexane, heptane) until the solution becomes slightly turbid. Allow the solution to stand undisturbed.
-
Vapor Diffusion: Place the vial containing the dissolved oil inside a larger, sealed container with a layer of the "poor" solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask or vial below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
If Crystallization is Still Unsuccessful:
-
Purification Prior to Crystallization: The presence of unreacted starting materials or byproducts is a likely culprit. Consider purifying a small portion of the crude oil by flash column chromatography to obtain a purer sample, which will be more amenable to crystallization.
-
Trituration: Add a solvent in which the desired product is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify while the impurities remain in solution. Decant the solvent and repeat if necessary.
Question 3: My final product purity is low according to NMR analysis. What are the likely impurities and how can I remove them?
Answer: Common impurities in the synthesis of this compound, which is often prepared via a Strecker-type synthesis, include unreacted starting materials and side products.[1][2][3]
Likely Impurities:
-
1-Benzyl-3-piperidone: The starting ketone.
-
Unreacted Cyanide Salts: Such as KCN or NaCN.
-
Side Products from Cyanohydrin Decomposition: The cyanohydrin can revert to the starting ketone and cyanide, especially under basic conditions.[4]
Purification Strategies:
| Impurity | Removal Method | Rationale |
| 1-Benzyl-3-piperidone | Flash Column Chromatography | The ketone is typically less polar than the desired hydroxynitrile product. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the two. |
| Bisulfite Wash | An aqueous sodium bisulfite solution can form a water-soluble adduct with the residual ketone, allowing it to be extracted from the organic phase. | |
| Cyanide Salts | Aqueous Washes | Thoroughly washing the organic layer with water and then brine will remove residual inorganic salts. |
| Decomposition Products | Careful pH Control | Maintain a neutral or slightly acidic pH during the workup to minimize the retro-Strecker reaction. Washing with a dilute acid solution can help neutralize any basic residues that might catalyze decomposition. |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and handling of this compound.
Question 4: What is the underlying mechanism of the synthesis of this compound, and how does it influence the workup?
Answer: The synthesis is a classic example of a cyanohydrin formation, which is a nucleophilic addition of a cyanide anion to a ketone.[4][5] In this case, the ketone is 1-benzyl-3-piperidone.
Mechanism Steps:
-
Nucleophilic Attack: The cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of 1-benzyl-3-piperidone.[6]
-
Protonation: The resulting alkoxide intermediate is protonated by a proton source (e.g., water or HCN) to yield the final this compound.[6]
Influence on Workup:
-
Reversibility: The reaction is reversible, and the equilibrium can be shifted back towards the starting materials, especially under basic conditions.[4] Therefore, it is crucial to avoid strongly basic conditions during the workup.
-
pH Control: Maintaining a neutral to slightly acidic pH helps to stabilize the cyanohydrin product and prevent its decomposition.
Reaction Mechanism Visualization
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Welcome to the technical support hub for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the fundamental principles that govern this reaction, enabling you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through a nucleophilic addition reaction, specifically the formation of a cyanohydrin.[1][2] The process involves the reaction of the ketone, 1-Benzyl-3-piperidone, with a cyanide source. The cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone ring. This is followed by protonation of the resulting alkoxide to yield the final α-hydroxynitrile product.
Q2: Why is a catalyst essential for this reaction?
Catalysis is crucial for two primary reasons:
-
Nucleophile Generation: Many cyanide sources, like hydrogen cyanide (HCN), are weak acids. A basic catalyst is required to deprotonate HCN and generate the much more nucleophilic cyanide anion (CN⁻), which is the active species in the reaction.[2]
-
Electrophile Activation: Lewis acid catalysts activate the starting ketone. By coordinating to the carbonyl oxygen, the Lewis acid withdraws electron density, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the cyanide nucleophile.[3][4][5] This is particularly important for ketones, which are generally less reactive than aldehydes in cyanohydrin formation.[2]
Q3: What are the main types of catalysts used and how do they differ?
There are two main catalytic strategies:
-
Base Catalysis: This approach focuses on increasing the reactivity of the nucleophile. A small amount of a strong base is used to generate a sufficient concentration of cyanide ions from a precursor like HCN.[2] It is a classic and effective method, though it can promote side reactions if the substrate or product is base-sensitive.
-
Lewis Acid Catalysis: This strategy enhances the reactivity of the electrophile (the ketone). Lewis acids like Ti(OiPr)₄, AlCl₃, or various metal complexes activate the carbonyl group.[1][4] This method is often preferred for less reactive ketones and can offer better control and selectivity. It is frequently used in conjunction with silylated cyanide sources like trimethylsilyl cyanide (TMSCN).[4]
Q4: Which cyanide source is recommended for safety and efficiency?
While hydrogen cyanide (HCN) is highly effective, it is an extremely toxic and volatile gas, posing significant handling risks.[2] Safer and more practical alternatives are strongly recommended:
-
Sodium or Potassium Cyanide (NaCN/KCN): Used with a stoichiometric amount of acid to generate HCN in situ. This method still involves HCN but avoids handling the pure gas.[2]
-
Trimethylsilyl Cyanide (TMSCN): This is a widely used and much safer alternative. It is a liquid that reacts with ketones, often under Lewis acid catalysis, to form an O-silylated cyanohydrin intermediate. A simple aqueous workup then hydrolyzes the silyl ether to yield the final product.[4][6]
-
Acetone Cyanohydrin: This can serve as a convenient in situ source of HCN, transferring its cyanide group to the ketone substrate.[4]
Q5: How do I choose between a base-catalyzed and a Lewis acid-catalyzed approach?
The choice depends on your substrate's stability, the desired reaction conditions, and the available cyanide source.
-
Choose Base Catalysis if: You are using HCN or generating it in situ from cyanide salts and your starting material and product are stable under basic conditions.
-
Choose Lewis Acid Catalysis if: You are using a less reactive ketone like 1-Benzyl-3-piperidone, require mild reaction conditions, or are using a silylated cyanide source like TMSCN. This is often the more modern and controllable approach.
Catalyst and Reagent Selection Guide
The following table summarizes common catalytic systems for the synthesis of this compound from 1-Benzyl-3-piperidone.
| Catalyst System | Cyanide Source | Mechanism of Action | Advantages | Disadvantages | Safety Considerations |
| Basic Catalyst (e.g., Et₃N, DBU) | KCN / Acetic Acid | Generates HCN in situ, which is deprotonated to CN⁻ for nucleophilic attack. | Cost-effective, simple setup. | Can be slow for ketones, risk of base-promoted side reactions, equilibrium may not favor product. | High Toxicity. Involves generation of HCN gas. Must be performed in a well-ventilated fume hood with appropriate safety protocols. |
| Lewis Acid Catalyst (e.g., TiCl₄, ZnI₂) | Trimethylsilyl Cyanide (TMSCN) | Lewis acid activates the carbonyl group, making it more electrophilic for attack by TMSCN. | High yields, mild conditions, excellent for ketones, irreversible reaction (silyl ether formation).[4] | Reagents are moisture-sensitive, TMSCN is toxic (though less volatile than HCN). | TMSCN is toxic and releases HCN upon contact with water/acid. Handle with care in a fume hood. Anhydrous conditions are critical. |
| Biocatalyst | Varies (e.g., engineered ketoreductases) | While not directly for cyanation, enzymes can produce chiral precursors like (S)-1-Boc-3-hydroxypiperidine.[7][8] | High enantioselectivity, environmentally friendly. | Typically used for reduction, not direct cyanation of the ketone. Requires specialized enzymes. | Generally low toxicity, but requires knowledge of biochemical techniques. |
Reaction Mechanism: Lewis Acid-Catalyzed Cyanosilylation
The diagram below illustrates the generally accepted mechanism for the reaction of 1-Benzyl-3-piperidone with TMSCN, catalyzed by a generic Lewis Acid (LA).
Caption: Lewis acid-catalyzed cyanosilylation of 1-Benzyl-3-piperidone.
Detailed Experimental Protocol (Lewis Acid-Catalyzed Method)
This protocol describes a representative procedure using trimethylsilyl cyanide (TMSCN) and a zinc iodide (ZnI₂) catalyst. Warning: This experiment must be conducted by trained personnel in a certified chemical fume hood.
Materials:
-
1-Benzyl-3-piperidone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Zinc Iodide (ZnI₂), anhydrous (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-Benzyl-3-piperidone (1.0 eq) and anhydrous zinc iodide (0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (1.5 eq) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition at low temperature helps to control any potential exotherm and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by the slow addition of 1M HCl solution. Stir vigorously for 30 minutes. Causality Note: The acidic quench serves two purposes: it hydrolyzes the O-silylated intermediate to the final cyanohydrin and neutralizes any remaining TMSCN.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The bicarbonate wash removes any residual acid, preventing potential acid-catalyzed decomposition of the product.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Troubleshooting Guide
Problem: My reaction shows low or no conversion of the starting 1-Benzyl-3-piperidone.
-
Probable Cause 1: Inactive Catalyst. Lewis acid catalysts like ZnI₂ are highly sensitive to moisture. Any water in the reagents or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened or properly stored anhydrous solvents and reagents. Consider using a freshly opened bottle of the Lewis acid catalyst.
-
-
Probable Cause 2: Insufficient Catalyst Loading. The catalytic cycle may be slow or incomplete if the catalyst concentration is too low.
-
Solution: While typically 5-10 mol% is sufficient, for a stubborn reaction, consider increasing the catalyst loading to 15-20 mol%.
-
-
Probable Cause 3: Poor Quality Starting Material. The 1-Benzyl-3-piperidone may be impure or hydrated.
-
Solution: Purify the starting ketone before the reaction, for example, by distillation or chromatography. Ensure it is stored under inert gas and away from moisture.
-
Problem: The reaction works, but the yield is poor after workup and purification.
-
Probable Cause 1: Product Decomposition. Cyanohydrins can be unstable, and the equilibrium can shift back to the starting materials, especially under strongly acidic or basic conditions or with heating.[2]
-
Solution: Perform the workup at low temperatures. Avoid strong acids or bases during the workup; use buffered or mild solutions where possible. Concentrate the product on the rotary evaporator using minimal heat.
-
-
Probable Cause 2: Incomplete Hydrolysis. The O-silylated intermediate may not have fully hydrolyzed during the quench.
-
Solution: Increase the quench time with 1M HCl to 1-2 hours with vigorous stirring to ensure complete conversion to the hydroxyl group.
-
-
Probable Cause 3: Loss During Extraction. The product has both polar (hydroxyl, nitrile) and non-polar (benzyl) groups and may have some solubility in the aqueous phase.
-
Solution: After the initial extraction, back-extract the aqueous layers one or two more times with fresh solvent (DCM or ethyl acetate) to recover any dissolved product.
-
Problem: I observe multiple unexpected spots on my TLC analysis.
-
Probable Cause 1: Side Reactions. If conditions are not anhydrous, TMSCN can react with water to form hexamethyldisiloxane and HCN, leading to different reaction pathways. Overly harsh conditions (high temperature, strong acid/base) can also cause degradation.
-
Solution: Strictly adhere to anhydrous conditions. Run the reaction at the recommended temperature (0 °C to RT).
-
-
Probable Cause 2: Dimerization/Oligomerization. Ketones can sometimes undergo self-condensation or other side reactions.
-
Solution: Ensure slow addition of the cyanide source to a well-stirred solution of the ketone and catalyst to maintain a low instantaneous concentration of the nucleophile.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Fiveable. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
Zhang, P., Le, C., & MacMillan, D. W. C. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual Lewis Acid−Lewis Base Activation in Enantioselective Cyanation of Aldehydes Using Acetyl Cyanide and Cyanoformate as Cyanide Sources. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Retrieved from [Link]
-
North, M., & Zagotto, G. (2005). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews, 105(4), 1339-1404. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis and validation protocol for the spectral data of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key heterocyclic scaffold. We will delve into the expected spectral characteristics and compare them with closely related analogs to provide a comprehensive validation framework. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.
Spectroscopic techniques are indispensable in the pharmaceutical industry for everything from drug discovery to quality control.[1] These methods offer a rapid and reliable means to obtain critical data about the chemical structure, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates.[2][3]
The Subject: this compound
This compound is a cyanohydrin derivative of 1-benzyl-3-piperidone.[4][5][6] The introduction of a nitrile and a hydroxyl group at the same carbon atom creates a chiral center and significantly influences the molecule's electronic and steric environment. This guide will use 1-Benzyl-3-hydroxypiperidine and 1-Benzyl-4-hydroxypiperidine as key comparators to highlight the spectral signatures of the cyanohydrin functionality.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[2] For our analysis, we will focus on ¹H and ¹³C NMR.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum gives us information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. The spectrum is typically acquired at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Data Interpretation and Comparison:
| Proton Environment | This compound (Expected) | 1-Benzyl-3-hydroxypiperidine (Observed) | 1-Benzyl-4-hydroxypiperidine (Observed) | Rationale for Differences |
| Aromatic (Benzyl) | ~7.2-7.4 ppm (multiplet, 5H) | ~7.2-7.4 ppm (multiplet, 5H) | ~7.2-7.4 ppm (multiplet, 5H) | The benzyl group protons are largely unaffected by changes on the piperidine ring and should appear in the typical aromatic region. |
| Benzyl CH₂ | ~3.6 ppm (singlet, 2H) | ~3.5 ppm (singlet, 2H) | ~3.5 ppm (singlet, 2H) | The benzylic protons are expected to be a sharp singlet. |
| Piperidine CH (at C3) | N/A | ~3.8 ppm (multiplet, 1H) | N/A | In the target molecule, the proton at C3 is replaced by the hydroxyl and nitrile groups. |
| Piperidine CH (at C4) | Multiplets | Multiplets | ~3.7 ppm (multiplet, 1H) | The proton at C4 in the 4-hydroxy isomer is adjacent to the hydroxyl group, leading to a downfield shift. |
| Piperidine CH₂ (adjacent to N) | Multiplets | Multiplets | Multiplets | These protons are adjacent to the nitrogen and will appear as complex multiplets. |
| Hydroxyl OH | Broad singlet (variable) | Broad singlet (variable) | Broad singlet (variable) | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will appear as a broad singlet that can be exchanged with D₂O. |
Key Insights: The most significant difference in the ¹H NMR spectrum of this compound compared to its 3-hydroxy analog will be the absence of a proton signal corresponding to the C3 position of the piperidine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon.
Data Interpretation and Comparison:
| Carbon Environment | This compound (Expected) | 1-Benzyl-3-hydroxypiperidine (Observed) | 1-Benzyl-4-hydroxypiperidine (Observed) | Rationale for Differences |
| Aromatic (Benzyl) | ~127-138 ppm | ~127-138 ppm | ~127-138 ppm | The aromatic carbon signals are expected to be similar across all three compounds. |
| Benzyl CH₂ | ~63 ppm | ~63 ppm | ~63 ppm | The benzylic carbon signal should be consistent. |
| Piperidine C-OH (C3 or C4) | ~70 ppm | ~68 ppm | ~68 ppm | The carbon bearing the hydroxyl group is expected in this region. |
| Piperidine Quaternary Carbon (C3) | ~70-75 ppm | N/A | N/A | The key differentiating signal. This quaternary carbon is attached to both an oxygen and a nitrogen, and the nitrile group, leading to a downfield shift. |
| Nitrile CN | ~120 ppm | N/A | N/A | The nitrile carbon has a characteristic chemical shift in this downfield region. |
| Piperidine CH₂ | Multiple signals | Multiple signals | Multiple signals | The remaining piperidine carbons will appear as a series of signals in the aliphatic region. |
Key Insights: The ¹³C NMR spectrum of this compound will be uniquely identified by the presence of a quaternary carbon signal around 70-75 ppm and a nitrile carbon signal around 120 ppm.
Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][7]
Experimental Protocol: A small amount of the sample is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
Data Interpretation and Comparison:
| Functional Group | Wavenumber (cm⁻¹) | This compound (Expected) | 1-Benzyl-3-hydroxypiperidine (Observed) | Rationale for Differences |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Yes | Yes | A broad absorption in this region indicates the presence of a hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | Yes | Yes | Characteristic of the C-H bonds in the benzyl group. |
| C-H Stretch (Aliphatic) | 2800-3000 | Yes | Yes | Characteristic of the C-H bonds in the piperidine and benzyl methylene groups. |
| C≡N Stretch (Nitrile) | 2220-2260 | Yes | No | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile group. |
| C-O Stretch (Alcohol) | 1000-1260 | Yes | Yes | Indicates the presence of the carbon-oxygen single bond of the alcohol. |
Key Insights: The definitive feature in the IR spectrum of this compound will be the characteristic C≡N stretching vibration, which is absent in the comparative compounds.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[7]
Experimental Protocol: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS). The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Data Interpretation and Comparison:
| Ion | This compound (Expected m/z) | 1-Benzyl-3-hydroxypiperidine (Observed m/z) | Rationale for Differences |
| Molecular Ion [M]⁺ | 216 | 191 | The molecular weight of the target compound is 216.28 g/mol , while the 3-hydroxy analog is 191.27 g/mol .[8][9] |
| [M+H]⁺ | 217 | 192 | In electrospray ionization (ESI), the protonated molecule is often observed. |
| Tropylium Ion [C₇H₇]⁺ | 91 | 91 | A very common fragment for benzyl-containing compounds, resulting from the cleavage of the benzylic C-N bond. |
| Loss of HCN | 189 (from [M]⁺) | N/A | The cyanohydrin can readily lose hydrogen cyanide, a characteristic fragmentation pathway. |
| Loss of H₂O | 198 (from [M]⁺) | 173 (from [M]⁺) | Loss of a water molecule is a common fragmentation for alcohols. |
Key Insights: The mass spectrum of this compound will show a molecular ion peak (or [M+H]⁺) at m/z 216 (or 217), which is 25 mass units higher than its 3-hydroxy analog. The fragmentation pattern will also be distinct, with a potential loss of HCN.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectral data validation process.
Caption: Structures of the target compound and its analogs.
Conclusion
The structural validation of this compound relies on a multi-technique spectroscopic approach. By comparing the expected spectral data with that of known analogs like 1-Benzyl-3-hydroxypiperidine and 1-Benzyl-4-hydroxypiperidine, we can confidently identify the unique spectral features imparted by the cyanohydrin moiety. The key differentiating features are the absence of a C3 proton signal in ¹H NMR, the presence of a quaternary carbon and a nitrile carbon in ¹³C NMR, a characteristic C≡N stretch in the IR spectrum, and a molecular ion peak corresponding to a mass of 216 in the mass spectrum. This comprehensive analysis ensures the structural integrity of the compound, a critical step in any research or development pipeline.
References
-
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available from: [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available from: [Link]
-
Spectroscopy: A Key Driver in Quality Control Across Industries. Avantes. Available from: [Link]
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. Available from: [Link]
-
Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available from: [Link]
-
(R)-(-)-1-Benzyl-3-hydroxypiperidine. PubChem. Available from: [Link]
-
Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
-
This compound. Pipzine Chemicals. Available from: [Link]
-
(S)-1-Benzyl-3-hydroxypiperidine. PubChem. Available from: [Link]
-
This compound. Advent Bio. Available from: [Link]
-
Aldehyde. Wikipedia. Available from: [Link]
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. Available from: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available from: [Link]
-
Cyanohydrin. Wikipedia. Available from: [Link]
-
Cyanohydrins. Chemistry LibreTexts. Available from: [Link]
-
METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. European Patent Office. Available from: [Link]
-
(3r,4r)-1-benzyl-3-hydroxy-piperidine-4-carbonitrile. PubChemLite. Available from: [Link]
-
PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. ResearchGate. Available from: [Link]
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A Comparative Analysis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile and Key Piperidine Intermediates for Drug Discovery
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this ring is paramount to modulating pharmacological activity. This guide provides an in-depth comparison of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile , a versatile but specialized intermediate, with three foundational piperidine derivatives: 1-Benzyl-3-piperidone , 1-Benzyl-3-hydroxypiperidine , and 1-Boc-3-hydroxypiperidine . We will explore their comparative synthesis, reactivity, physicochemical properties, and strategic utility, supported by experimental data and protocols, to guide researchers in selecting the optimal building block for their drug development campaigns.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The saturated six-membered heterocycle, piperidine, is a cornerstone of modern drug design. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for presenting pharmacophoric elements in a defined three-dimensional space. Derivatives of 3-hydroxypiperidine are particularly valuable as they introduce a chiral center and a versatile hydroxyl group, which can act as a hydrogen bond donor/acceptor or be further functionalized.[1] This guide focuses on a unique derivative, a cyanohydrin, and compares it against its more common relatives to highlight its distinct advantages and applications.
Profile of the Target Molecule: this compound
This compound is a tertiary alcohol and a nitrile, specifically a cyanohydrin. The cyanohydrin functional group is a masked carboxylic acid, providing a synthetic handle for transformations not readily achievable with the parent ketone.[2] Its structure combines the stability of the N-benzyl protecting group with the latent reactivity of the nitrile and the stereochemical complexity of a quaternary, hydroxyl-bearing carbon. This combination makes it a strategic precursor for synthesizing complex piperidine-based compounds, particularly α-hydroxy acids and their derivatives, which are of significant interest in medicinal chemistry.[3]
Comparative Piperidine Derivatives: A Structural Overview
To understand the unique position of this compound, we must compare it to its direct synthetic relatives.
-
1-Benzyl-3-piperidone: The direct ketone precursor. Its primary role is as an electrophile, and it is a key intermediate for compounds like the antibacterial Balofloxacin and the anticancer drug Ibrutinib.[4]
-
1-Benzyl-3-hydroxypiperidine: The simple reduction product of the ketone. This secondary alcohol is a widely used building block for introducing a hydroxylated piperidine moiety.[5]
-
1-Boc-3-hydroxypiperidine: Structurally similar to the N-benzyl analogue but featuring the acid-labile tert-butoxycarbonyl (Boc) protecting group. This difference in protection strategy is crucial for orthogonal synthesis schemes.[6][7]
Comparative Analysis
Synthesis and Chemical Reactivity
The synthetic relationship between these molecules provides the first layer of comparison. The choice of starting material and reaction pathway is dictated by the desired final functionality.
-
From Ketone to Cyanohydrin: this compound is synthesized from 1-Benzyl-3-piperidone via a nucleophilic addition of a cyanide source, a classic cyanohydrin formation.[8] This reaction transforms a planar carbonyl into a tetrahedral center, creating a quaternary carbon with both hydroxyl and nitrile functionalities. The N-benzyl group is stable under these basic or mildly acidic conditions.
-
Protecting Group Strategy (N-Benzyl vs. N-Boc): The choice between an N-benzyl and an N-Boc group is a critical strategic decision in multi-step synthesis.
-
N-Benzyl Group: Offers robust stability to a wide range of conditions, including acidic and basic environments, but is typically removed under reductive conditions (catalytic hydrogenolysis, e.g., H₂, Pd/C). This makes it unsuitable for molecules containing other reducible functional groups like alkenes or alkynes.
-
N-Boc Group: Known for its ease of removal under mild acidic conditions (e.g., trifluoroacetic acid), while being stable to basic and hydrogenolysis conditions.[6][7][9] This "orthogonal" deprotection strategy allows for selective unmasking of the nitrogen in the presence of a benzyl group elsewhere in the molecule.[9]
-
The diagram below illustrates the synthetic relationships and key transformations between these piperidine derivatives.
Caption: Synthetic relationships between key piperidine intermediates.
Physicochemical Properties
The addition of functional groups significantly alters the physicochemical properties of the piperidine core, impacting solubility, polarity, and molecular weight, which are critical parameters in drug design.
| Property | This compound | 1-Benzyl-3-piperidone | 1-Benzyl-3-hydroxypiperidine | 1-Boc-3-hydroxypiperidine |
| Molecular Formula | C₁₃H₁₆N₂O | C₁₂H₁₅NO | C₁₂H₁₇NO[5] | C₁₀H₁₉NO₃[10] |
| Molecular Weight ( g/mol ) | 216.28 | 189.25 | 191.27[5] | 201.26[11] |
| Appearance | Solid | Oily Liquid / Solid | Colorless to pale yellow crystalline solid | Colorless to pale yellow oily liquid or low-melting solid[6] |
| Key Functional Groups | Tertiary alcohol, Nitrile, N-Benzyl | Ketone, N-Benzyl | Secondary alcohol, N-Benzyl | Secondary alcohol, N-Boc |
| Reactivity Hotspot | Nitrile (hydrolysis), N-H (deprotection) | Carbonyl Carbon (nucleophilic addition) | Hydroxyl (oxidation, substitution), N-H (deprotection) | N-Boc (acidic cleavage), Hydroxyl (oxidation, substitution) |
Strategic Utility in Drug Development
The choice among these derivatives depends entirely on the synthetic goal.
-
1-Benzyl-3-piperidone is the ideal choice when the C3 position is destined for nucleophilic attack to form a quaternary center or when it needs to be part of a fused ring system.
-
1-Benzyl-3-hydroxypiperidine is the workhorse for introducing a simple (3-hydroxy)piperidine unit. The secondary alcohol provides a point for esterification, etherification, or oxidation.[5]
-
1-Boc-3-hydroxypiperidine is preferred when mild, non-reductive N-deprotection is required later in the synthesis, preserving other sensitive functional groups. It is a key intermediate for drugs like the BTK inhibitor Ibrutinib.[1][12]
-
This compound offers the most unique advantage: it serves as a protected α-hydroxy acid. Direct synthesis of a piperidine with both a hydroxyl and a carboxylic acid group at the same position is challenging. By using the cyanohydrin, the α-hydroxy acid moiety can be revealed in a late-stage hydrolysis step, providing a powerful tool for accessing complex molecular architectures.
The following diagram illustrates the strategic choices based on desired functional group transformations.
Caption: Decision logic for selecting a piperidine building block.
Experimental Protocols
The following protocols are presented as self-validating systems, providing clear steps from starting material to product.
Protocol: Synthesis of this compound
Causality: This procedure is a direct adaptation of the cyanohydrin formation reaction, utilizing the readily available 1-benzyl-3-piperidone hydrochloride as the starting material. The reaction proceeds by nucleophilic attack of the cyanide ion on the protonated carbonyl, which is more electrophilic.
-
Reagents:
-
1-benzyl-3-piperidone hydrochloride (1 equivalent)
-
Potassium cyanide (KCN) (2 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) / Water (1:1 mixture)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water.
-
Add concentrated HCl (1 equivalent) to the solution.
-
Cool the mixture to below 8°C in an ice bath.
-
Slowly add potassium cyanide (2 equivalents) portion-wise, ensuring the temperature remains below 8°C.
-
Stir the reaction mixture vigorously for 4-6 hours at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound as an oil or solid, which can be used directly or purified by column chromatography.
-
Protocol: Hydrolysis to 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
Causality: This protocol demonstrates the primary utility of the cyanohydrin—its conversion to a carboxylic acid. Strong acidic conditions are required to hydrolyze the stable nitrile group.
-
Reagents:
-
Crude this compound (from Protocol 5.1)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
0.25 N Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the crude oily residue from the previous step in concentrated HCl.
-
Heat the solution at 80°C for 1 hour. This step facilitates the complete hydrolysis of the nitrile to the carboxylic acid.
-
Cool the reaction mixture to room temperature and then filter off any solid impurities.
-
Evaporate the filtrate under reduced pressure to obtain a syrupy residue.
-
Carefully adjust the pH of the residue to 8 with a 0.25 N NaOH solution.
-
The product, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, may precipitate or can be isolated via ion-exchange chromatography for higher purity.
-
Conclusion
While all the discussed piperidine derivatives are valuable, This compound occupies a unique strategic niche. It is not merely a hydroxylated piperidine; it is a stable, versatile precursor to the α-hydroxy acid functional group at the C3 position. Its selection over more common derivatives like 1-benzyl-3-hydroxypiperidine or 1-Boc-3-hydroxypiperidine is warranted when the synthetic endgame requires this specific, and often challenging to install, functionality. Understanding the comparative reactivity, stability, and the role of the nitrogen protecting group allows researchers to make informed, strategic decisions, streamlining complex synthetic pathways and accelerating the drug discovery process.
References
- Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine.
- ChemBK. (2024, April 9). (S)-1-Boc-3-hydroxypiperidine - Physico-chemical Properties.
- Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?.
- Benchchem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- PubChem. (n.d.). (R)-1-Boc-3-hydroxypiperidine.
- Wikipedia. (n.d.). Cyanohydrin.
- ACS Publications. (n.d.). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry.
- Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- ChemicalBook. (2025, April 17). (S)-1-Boc-3-hydroxypiperidine.
- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
- SGT Life Sciences. (n.d.). 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- ChemicalBook. (2024, May 29). 1-Benzyl-3-piperidone.
- Benchchem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of (R)-Cyanohydrins Using Enzymes.
- Sigma-Aldrich. (n.d.). 1-Benzyl-3-piperidone 95 50606-58-1.
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2023, January 22). Cyanohydrins.
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- Organic Chemistry Portal. (n.d.). Protective Groups.
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A Comparative Guide to the Biological Activity of 1-Benzylpiperidine Analogs: A Case Study in Dual-Target Inhibition of Acetylcholinesterase and Serotonin Transporter
This guide provides an in-depth comparative analysis of the biological activity of 1-benzylpiperidine analogs, with a specific focus on a series of derivatives designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). While the core structure of interest is the broader 1-benzylpiperidine scaffold, this focus is necessitated by the availability of detailed, comparative public data for this particular series. The principles of structure-activity relationship (SAR) explored herein provide a valuable framework for researchers investigating other piperidine-based compounds, including 1-Benzyl-3-hydroxypiperidine-3-carbonitrile and its derivatives.
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals. Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged scaffold. The 1-benzylpiperidine framework, in particular, has been extensively explored for a range of biological activities, including but not limited to cholinesterase inhibition and modulation of neurotransmitter receptors.[1][2][3] This guide will delve into the rationale behind experimental design, present comparative biological data, and provide detailed protocols for the evaluation of such compounds.
The Rationale for Targeting Acetylcholinesterase and Serotonin Transporter
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms. The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine contributes significantly to the cognitive impairments seen in AD.[1] Consequently, inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, is a primary therapeutic strategy.[1][4]
Furthermore, neuropsychiatric symptoms like depression and anxiety are prevalent in AD patients. These are often linked to dysregulation of the serotonergic system. The serotonin transporter (SERT) plays a crucial role in regulating serotonin levels in the synaptic cleft.[1] Therefore, a dual-target approach, simultaneously inhibiting AChE and SERT, presents a promising strategy to address both the cognitive and behavioral aspects of Alzheimer's disease.[1] The 1-benzylpiperidine scaffold has emerged as a versatile platform for developing such dual-acting agents.[1]
Comparative Biological Activity of 1-Benzylpiperidine Analogs
A study by Guerrero, S. et al. (2023) provides a comprehensive dataset for comparing the biological activity of a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives.[1] The researchers synthesized and evaluated these compounds for their inhibitory activity against AChE and their affinity for the human serotonin transporter (h-SERT).
Table 1: Comparative Inhibitory Activity of 1-Benzylpiperidine Analogs[1]
| Compound | R | X | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | h-SERT Kᵢ (µM) |
| 7 | H | CH₂ | 41.20 ± 1.10 | > 500 | > 100 |
| 8 | 3-F | CH₂ | 35.14 ± 1.05 | > 500 | > 100 |
| 9 | 3-Cl | CH₂ | 28.31 ± 0.98 | > 500 | > 100 |
| 10 | 3-Br | CH₂ | 33.19 ± 1.02 | > 500 | > 100 |
| 11 | H | C=O | 11.20 ± 0.51 | 15.32 ± 0.62 | 2.35 ± 0.11 |
| 12 | 3-F | C=O | 9.89 ± 0.48 | 12.87 ± 0.58 | 1.89 ± 0.09 |
| 13 | 3-Cl | C=O | 8.12 ± 0.41 | 10.23 ± 0.51 | 1.54 ± 0.08 |
| 14 | 3-Br | C=O | 9.03 ± 0.45 | 11.98 ± 0.55 | 1.76 ± 0.09 |
| 18 | H | - | 7.23 ± 0.35 | 35.67 ± 1.21 | 0.98 ± 0.05 |
| 19 | 4-F | - | 5.10 ± 0.24 | 26.78 ± 0.81 | 0.76 ± 0.04 |
| Galantamine | - | - | 1.19 ± 0.046 | 10.23 ± 0.49 | - |
Data is presented as mean ± SD of three determinations. IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant.
From this data, several key structure-activity relationships can be elucidated:
-
Impact of the Linker (X): A significant increase in inhibitory activity against both AChE and SERT is observed when the methylene linker (CH₂) is replaced with a carbonyl group (C=O). For instance, compound 11 (X=C=O) is roughly four times more potent against AChE than compound 7 (X=CH₂). This suggests that the carbonyl group may be involved in crucial interactions within the active sites of these proteins.
-
Influence of Halogen Substitution (R): In both the benzyl and benzoyl series, the introduction of a halogen atom at the 3-position of the aromatic ring generally leads to a modest increase in AChE inhibitory activity. Compound 9 (3-Cl) and 13 (3-Cl) are the most potent within their respective sub-series.
-
Ester-linked Derivatives: The 2-phenylacetate derivatives (compounds 18 and 19 ) demonstrate the most promising dual-target profile. Compound 19 , with a fluorine atom at the para position of the phenylacetate moiety, emerged as the most potent AChE inhibitor in the entire series (IC₅₀ = 5.10 µM) and also displayed the highest affinity for h-SERT (Kᵢ = 0.76 µM).[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methods for synthesizing and evaluating 1-benzylpiperidine analogs.
General Synthesis of 1-Benzylpiperidine Derivatives (Compounds 7-10)[1]
This workflow outlines the general synthetic route for the 1-benzylpiperidine derivatives.
Caption: General synthetic workflow for 1-benzylpiperidine analogs.
Step-by-Step Protocol:
-
N-Boc Deprotection: To a solution of N-Boc-4-(aminomethyl)piperidine in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA). Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the aqueous layer with CH₂Cl₂.
-
Reductive Amination: To a solution of the resulting 4-(aminomethyl)piperidine in CH₂Cl₂, add the appropriate substituted benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Monitoring and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with CH₂Cl₂. Purify the crude product by column chromatography on silica gel.
In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay[1]
The inhibitory activity of the synthesized compounds against AChE (from electric eel) and butyrylcholinesterase (BuChE, from equine serum) can be determined using a modified Ellman's spectrophotometric method.
Caption: Workflow for the cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATChI), and butyrylthiocholine iodide (BTChI) in phosphate buffer (0.1 M, pH 8.0). Prepare stock solutions of the test compounds and the reference inhibitor (e.g., galantamine) in a suitable solvent.
-
Assay Procedure: In a 96-well microplate, add phosphate buffer, DTNB solution, the enzyme solution (AChE or BuChE), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the substrate solution (ATChI for AChE or BTChI for BuChE) to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways and Future Directions
While the direct targets (AChE and SERT) are well-defined, the downstream effects of modulating these targets are complex and involve multiple signaling pathways.
Caption: Simplified signaling pathways affected by dual-target inhibitors.
The development of 1-benzylpiperidine analogs as dual-target inhibitors is a promising avenue for AD therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant animal models of Alzheimer's disease.
References
-
Guerrero, S., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 16(7), 1013. [Link]
-
Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]
-
Ogura, H., et al. (1994). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 64(4), 271-7. [Link]
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Zeng, Y., et al. (2025). New advances in small molecule drugs targeting NMDA receptors. Acta Pharmacologica Sinica. [Link]
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Ritter, N., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(12), 7085-7101. [Link]
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comparative study of synthesis routes for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a valuable intermediate in the synthesis of various pharmaceutical agents. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. This document aims to equip researchers with the necessary technical insights to select and optimize a synthesis strategy based on efficiency, safety, and scalability.
Introduction to this compound
This compound is a key building block in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved drugs.[1] The presence of a hydroxyl and a nitrile group at the C3 position offers versatile handles for further chemical transformations, enabling the construction of complex molecular architectures. The benzyl group serves as a common and readily cleavable protecting group for the piperidine nitrogen.
The synthesis of this intermediate primarily revolves around the introduction of a cyano group to the C3 position of a pre-functionalized piperidine ring. The most direct and industrially relevant precursor for this transformation is 1-benzyl-3-piperidone. This guide will focus on the comparative analysis of the most practical synthetic routes starting from this key intermediate.
Synthesis of the Key Precursor: 1-Benzyl-3-piperidone
A reliable and efficient synthesis of the starting material is paramount. Two main routes for the preparation of 1-benzyl-3-piperidone hydrochloride are well-documented.
Route A: From 3-Hydroxypyridine
This is a widely used method that involves a two-step process starting from commercially available 3-hydroxypyridine.[2][3]
-
N-Benzylation: 3-Hydroxypyridine is reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in a suitable organic solvent like toluene to form the corresponding 1-benzyl-3-hydroxypyridinium halide.
-
Reduction: The pyridinium salt is then reduced to the corresponding piperidine. A common reducing agent for this transformation is sodium borohydride in an alcoholic solvent.
-
Oxidation: The resulting 1-benzyl-3-hydroxypiperidine is oxidized to the desired ketone, 1-benzyl-3-piperidone.
Route B: From Benzylamine and Ethyl Acrylate (Dieckmann Condensation Approach)
An alternative approach involves the construction of the piperidine ring.[4][5]
-
Michael Addition: Benzylamine is reacted with two equivalents of an acrylate, such as ethyl acrylate, via a double Michael addition to form a diester.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular Dieckmann condensation to form a β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-3-piperidone.
Comparative Analysis of Synthesis Routes to this compound
The conversion of 1-benzyl-3-piperidone to this compound is fundamentally a nucleophilic addition of a cyanide anion to the carbonyl group, forming a cyanohydrin. The primary routes are distinguished by the choice of cyanide source and the reaction conditions.
Route 1: Cyanohydrin Formation using Alkali Metal Cyanides (e.g., KCN or NaCN)
This classical method involves the reaction of the ketone with an alkali metal cyanide in the presence of an acid.[6] The acid is necessary to generate hydrocyanic acid (HCN) in situ, which is the active cyanating agent.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon of 1-benzyl-3-piperidone. The resulting alkoxide is then protonated by a proton source (like water or the acid present) to yield the final cyanohydrin product.
Experimental Protocol (Adapted from a similar synthesis[6]):
-
Dissolution: 1-benzyl-3-piperidone hydrochloride (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water.
-
Acidification: The solution is cooled to below 10°C, and a mineral acid such as hydrochloric acid is added.
-
Cyanide Addition: Potassium cyanide (or sodium cyanide) is added portion-wise while maintaining a low temperature.
-
Reaction: The mixture is stirred at a low temperature for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification: The product can be further purified by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The addition of cyanide to a ketone is an exothermic and reversible reaction.[7] Maintaining a low temperature favors the formation of the cyanohydrin product and minimizes potential side reactions.
-
Acid: The presence of acid is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide ion. It also serves to generate HCN from the cyanide salt.[8]
-
Solvent System: A mixture of an organic solvent like THF and water is often used to ensure the solubility of both the organic ketone and the inorganic cyanide salt.
Route 2: Cyanosilylation using Trimethylsilyl Cyanide (TMSCN)
This modern alternative to the classical cyanohydrin synthesis utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source.[9] This method often offers milder reaction conditions and can be advantageous for sensitive substrates.
Reaction Mechanism:
The reaction can be catalyzed by a Lewis acid. The Lewis acid activates the carbonyl group of the 1-benzyl-3-piperidone, making it more susceptible to nucleophilic attack by the cyanide from TMSCN. This results in the formation of a trimethylsilyl-protected cyanohydrin, which can be subsequently hydrolyzed to the desired hydroxyl nitrile.
Experimental Protocol (General Procedure):
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of TMSCN and the Lewis acid catalyst.
-
Reactant Mixture: 1-benzyl-3-piperidone and TMSCN are dissolved in a dry, aprotic solvent (e.g., dichloromethane).
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., zinc iodide or a lanthanide triflate) is added.
-
Reaction: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC.
-
Hydrolysis: The resulting O-silylated cyanohydrin is then hydrolyzed, often by treatment with a mild acid (e.g., dilute HCl) in a protic solvent, to afford the final product.
Causality Behind Experimental Choices:
-
TMSCN as Cyanide Source: TMSCN is a less toxic and more soluble cyanide source in organic solvents compared to alkali metal cyanides.[9] It allows the reaction to be performed under non-aqueous conditions, which can be beneficial for substrates that are sensitive to water.
-
Lewis Acid Catalyst: The use of a Lewis acid catalyst accelerates the reaction by activating the carbonyl group, allowing for milder reaction conditions (lower temperatures and shorter reaction times) compared to uncatalyzed reactions.[10]
-
Inert Atmosphere: The exclusion of moisture is critical to prevent the hydrolysis of TMSCN and the deactivation of the Lewis acid catalyst.
Performance Comparison
| Parameter | Route 1: Alkali Metal Cyanide | Route 2: Trimethylsilyl Cyanide (TMSCN) |
| Cyanide Source | KCN / NaCN | Trimethylsilyl Cyanide (TMSCN) |
| Reagent Handling | Highly toxic solids, requires careful handling. Generation of toxic HCN gas.[7] | Volatile and toxic liquid, moisture-sensitive.[9] |
| Reaction Conditions | Low temperatures (typically <10°C) | Often room temperature or mild heating[10] |
| Catalyst | Acid-mediated | Often Lewis acid catalyzed (e.g., ZnI₂, Sc(OTf)₃)[10] |
| Work-up | Aqueous work-up | Often requires a separate hydrolysis step |
| Scalability | Well-established for large-scale synthesis | Can be more expensive for large-scale production |
| Safety Considerations | High risk of HCN gas exposure, requiring excellent ventilation and safety protocols.[7] | TMSCN is toxic and reacts with water to produce HCN. Requires handling in a fume hood under inert conditions. |
Visualizing the Synthetic Pathways
Overall Synthesis Scheme
Caption: Overview of the synthesis of the target molecule from 3-hydroxypyridine.
Workflow for Cyanohydrin Formation
Caption: Comparative workflow for the two main synthesis routes.
Conclusion and Recommendations
Both the classical cyanohydrin formation using alkali metal cyanides and the modern cyanosilylation approach are viable methods for the synthesis of this compound from 1-benzyl-3-piperidone.
-
Route 1 (Alkali Metal Cyanide) is a cost-effective and well-established method, making it suitable for large-scale industrial production. However, it necessitates stringent safety protocols to manage the high toxicity of the reagents and the in situ generation of hydrogen cyanide gas.
-
Route 2 (TMSCN) offers milder reaction conditions and can be advantageous for laboratory-scale synthesis and for substrates that are sensitive to aqueous acidic conditions. The higher cost of TMSCN might be a limiting factor for large-scale applications.
The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the available safety infrastructure, and cost considerations. For process development and scale-up, a thorough risk assessment for both methods is strongly advised.
References
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Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]
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Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]
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RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
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Trimethylsilyl cyanide (TMSCN). ResearchGate. [Link]
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Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PubMed Central. [Link]
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Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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Cyanation. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Cytotoxicity Assays for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile Derivatives
For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel chemical entities, the robust assessment of cytotoxicity is a foundational pillar of preclinical evaluation. This guide provides an in-depth technical comparison of key cytotoxicity assays applicable to the study of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile derivatives, a class of compounds with emerging interest in medicinal chemistry. By delving into the causality behind experimental choices and presenting field-proven insights, this document aims to equip you with the knowledge to design and execute self-validating cytotoxicity studies.
The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively being investigated for a range of therapeutic applications, including anticancer agents.[1] Understanding the cytotoxic profile of new derivatives, such as this compound, is paramount to identifying promising lead compounds and elucidating their mechanisms of action. This guide will focus on three commonly employed and mechanistically informative cytotoxicity assays: the MTT assay, the LDH release assay, and the Caspase-3 activity assay.
Comparative Analysis of Key Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is contingent on the specific research question, the anticipated mechanism of cell death, and the desired experimental throughput. The following table provides a comparative overview of the assays detailed in this guide.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[2] | Well-established, cost-effective, suitable for high-throughput screening. | Indirect measure of viability; can be affected by changes in metabolic rate not related to cytotoxicity. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon loss of cell membrane integrity.[3][4] | Direct measure of cytotoxicity (necrosis or late apoptosis); non-destructive to remaining cells, allowing for multiplexing. | Less sensitive for early apoptosis; can be influenced by serum LDH. |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, through the cleavage of a specific substrate. | Specific for apoptosis; provides mechanistic insight into the mode of cell death. | May not detect non-apoptotic cell death; requires cell lysis. |
Delving into the Mechanism: Apoptosis Induction by Piperidine Derivatives
Numerous studies on piperidine and its derivatives have pointed towards the induction of apoptosis as a primary mechanism of their anticancer activity.[5][6] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[5][7] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving key cellular proteins.[7]
Below is a diagram illustrating a plausible signaling pathway for apoptosis induced by this compound derivatives.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the discussed cytotoxicity assays. These protocols are generalized and may require optimization based on the specific cell lines and derivatives being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2]
Experimental Workflow for MTT Assay
Caption: A generalized workflow for the LDH release cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically includes a catalyst and a dye solution. [8]5. Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light. [8]6. Stop Reaction: Add a stop solution to each well. [3]7. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [3][8]8. Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells) and a negative control (untreated cells).
Caspase-3 Activity Assay
This assay specifically measures the activity of caspase-3, a key marker of apoptosis. [7] Experimental Workflow for Caspase-3 Activity Assay
Caption: A generalized workflow for the Caspase-3 activity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and treat with the piperidine derivative for the desired time.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Lysate Collection: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add a standardized amount of protein from each lysate. Add the caspase-3 substrate (e.g., a peptide conjugated to a fluorophore or chromophore).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase-3 activity.
-
Data Analysis: Express the results as a fold-change in caspase-3 activity in treated cells compared to untreated controls.
Supporting Experimental Data
While specific cytotoxicity data for this compound is not yet widely available in the public domain, the following table summarizes the cytotoxic activity of various other piperidine derivatives against a range of human cancer cell lines. This data serves as a valuable reference point for what can be expected from this class of compounds and highlights the importance of the specific substitutions on the piperidine ring for biological activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [9] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [9] | |
| Compound 17a | PC3 | Prostate | 0.81 | [9] |
| MGC803 | Gastric | 1.09 | [9] | |
| MCF-7 | Breast | 1.30 | [9] | |
| Piperine | OVACAR-3 | Ovarian | 28 | [10] |
| Compound 4j | PC-3 | Prostate | 2.0 | [11] |
| Compound 5h | SW480 | Colorectal | 15.70 ± 0.28 | [11] |
| MCF-7 | Breast | 16.50 ± 4.90 | [11] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a compound's potency. Lower values indicate higher activity.
Conclusion
The evaluation of cytotoxicity is a critical and multifaceted process in the development of novel therapeutic agents. For this compound derivatives, a combination of assays such as MTT, LDH, and caspase-3 activity can provide a comprehensive understanding of their cytotoxic potential and mechanism of action. By carefully selecting and optimizing these assays, researchers can generate robust and reliable data to guide the selection of lead candidates for further preclinical and clinical development. The protocols and comparative data presented in this guide serve as a foundational resource for initiating and advancing the cytotoxicological assessment of this promising class of compounds.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. Retrieved from [Link]
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Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. Retrieved from [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway. (n.d.). PubMed. Retrieved from [Link]
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IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a. (n.d.). ResearchGate. Retrieved from [Link]
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Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Lactate dehydrogenase (LDH) assay. The LDH release assay revealed... (n.d.). ResearchGate. Retrieved from [Link]
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An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Navigating the Chiral Maze: A Definitive Guide to Confirming the Stereochemistry of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, profoundly influencing efficacy and safety. This guide provides an in-depth, objective comparison of the principal analytical techniques for confirming the stereochemistry of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key chiral intermediate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance, empowering you to select the most appropriate strategy for your research and development needs.
The Challenge: A Tertiary Stereocenter
This compound presents a significant analytical challenge due to its tertiary stereocenter at the C3 position. This structural feature precludes straightforward stereochemical determination by many common techniques, necessitating more sophisticated and rigorous analytical approaches. This guide will compare and contrast the three "gold-standard" methods for this purpose: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
At a Glance: Comparative Analysis of Key Techniques
| Technique | Principle | Key Advantage | Key Disadvantage | Typical Application |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides absolute stereochemical configuration | Requires a high-quality single crystal, which can be difficult to obtain | Definitive structural elucidation |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High-throughput, quantitative analysis of enantiomeric purity | Does not directly provide absolute configuration without a known standard | Routine quality control, enantiomeric excess (ee) determination |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals | Provides both enantiomeric purity and can infer absolute configuration | Requires chemical derivatization, which can be complex and may introduce artifacts | Structural confirmation and determination of enantiomeric purity when chromatography is challenging |
I. X-ray Crystallography: The Unambiguous Arbiter
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality of Experimental Choices
The success of this technique hinges on the ability to grow a high-quality single crystal. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. For determining absolute stereochemistry, the presence of a "heavy" atom (e.g., a halogen) in the molecule or the co-crystallization with a molecule containing a heavy atom can be advantageous for anomalous dispersion effects, which are used to definitively assign the absolute configuration.[1]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or cooling crystallization to promote the formation of single crystals.
-
Visually inspect the crystals under a microscope to select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
-
Absolute Configuration Determination:
-
If anomalous dispersion data is collected, the absolute configuration can be determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.
-
Self-Validation
The final refined crystal structure provides a wealth of self-validating information, including bond lengths, bond angles, and torsion angles, which can be compared to expected values. A low R-factor (a measure of the agreement between the calculated and observed structure factors) indicates a high-quality structural determination.
II. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers in pharmaceutical analysis.[2][3] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
Causality of Experimental Choices
The key to a successful chiral HPLC separation is the selection of the appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often the first choice for screening due to their broad applicability to a wide range of chiral compounds, including piperidine derivatives.[4] The choice of mobile phase (normal-phase or reversed-phase) and additives (e.g., acids or bases) is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. For a molecule like this compound, which lacks a strong chromophore, UV detection at a lower wavelength (e.g., 210-230 nm) or the use of a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be necessary.
Experimental Protocol: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
-
Sample Preparation:
-
Prepare a solution of the racemic this compound (as a standard) and the sample to be analyzed in a suitable solvent (e.g., mobile phase).
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IC (or other suitable polysaccharide-based column)
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (to improve peak shape for the basic piperidine nitrogen).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Self-Validation
The method is validated by demonstrating specificity (baseline separation of enantiomers), linearity (a linear relationship between concentration and peak area), accuracy (agreement between measured and known values), and precision (reproducibility of results). The use of a certified reference material of known enantiomeric purity further strengthens the validation.
III. NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Alternative
When X-ray crystallography is not feasible and a chiral standard is unavailable for HPLC, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) provides a robust method for determining enantiomeric purity and inferring the absolute configuration.
Causality of Experimental Choices
This technique relies on the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The choice of CDA is critical and depends on the functional group present in the analyte. For this compound, the hydroxyl group is the primary site for derivatization. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and highly effective CDA for alcohols.[5] The presence of the trifluoromethyl group in MTPA allows for the use of ¹⁹F NMR, which often provides a cleaner spectrum with better signal dispersion.[6]
Experimental Protocol: Derivatization with Mosher's Acid Chloride
Caption: Workflow for Stereochemical Analysis using Mosher's Method.
-
Derivatization (in two separate NMR tubes):
-
To a solution of the this compound sample in an anhydrous deuterated solvent (e.g., CDCl₃), add a suitable base (e.g., pyridine or triethylamine).
-
In one tube, add a slight excess (1.1-1.2 equivalents) of (R)-Mosher's acid chloride.
-
In the second tube, add a slight excess of (S)-Mosher's acid chloride.
-
Allow the reactions to proceed to completion.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric mixtures.
-
-
Data Analysis:
-
Enantiomeric Purity: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting material.
-
Absolute Configuration: The absolute configuration can be assigned by analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, based on the established conformational model of Mosher's esters.[7]
-
Self-Validation
The consistency of the enantiomeric ratio determined from multiple, well-resolved signals in the NMR spectrum serves as an internal validation. Furthermore, the predictable shielding/deshielding patterns observed for the protons in the vicinity of the newly formed chiral ester, when compared to the established Mosher's model, provide a high degree of confidence in the stereochemical assignment.
Conclusion
The confirmation of stereochemistry for this compound requires a carefully considered analytical strategy.
-
X-ray crystallography provides the most definitive and unambiguous assignment of absolute configuration, but is contingent on the ability to produce high-quality crystals.
-
Chiral HPLC is the method of choice for routine, high-throughput analysis of enantiomeric purity, offering excellent precision and accuracy once a suitable method has been developed.
-
NMR spectroscopy with chiral derivatizing agents is a powerful and versatile technique that can provide both enantiomeric purity and absolute configuration information without the need for a chiral standard or crystallization.
The optimal choice of technique will depend on the specific requirements of the analysis, the available instrumentation, and the stage of the research or development process. For unequivocal proof of structure, a combination of these techniques, for instance, using X-ray crystallography to determine the absolute configuration of a standard which is then used to validate a chiral HPLC method, represents the most rigorous and trustworthy approach.
References
- BenchChem. (2025).
-
PubMed. (2009). Absolute Configuration of Ketone Cyanohydrins by 1H NMR: The Special Case of Polar Substituted Tertiary Alcohols. [Link]
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- BenchChem. (2025).
-
European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]
-
Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]
-
ResearchGate. (n.d.). The assignment of absolute configuration of cyanohydrins by NMR. [Link]
-
ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Synthesis, Characterization, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Hydroxypiperidine-3-carbonitrile Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to interact with biological targets.[1] The introduction of a hydroxyl and a nitrile group at the 3-position of the piperidine ring, as in 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, creates a chiral center and a versatile synthetic handle. This α-hydroxynitrile (or cyanohydrin) functionality is a precursor to valuable moieties such as α-hydroxy acids and α-amino alcohols, which are key components in the design of novel therapeutics. The benzyl group on the nitrogen atom serves as a common protecting group, which can be readily removed to allow for further synthetic modifications.[2] This guide provides a comprehensive overview of the synthesis, characterization, and comparative analysis of this compound, offering practical insights for its application in research and drug discovery.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The most direct and established method for the synthesis of this compound is the nucleophilic addition of a cyanide source to the corresponding ketone, 1-benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation, a cornerstone of organic synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established synthesis of the corresponding carboxylic acid, where the cyanohydrin is a key intermediate.
Materials:
-
1-Benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1-benzyl-3-piperidone hydrochloride (e.g., 8.13 g) in a 1:1 mixture of tetrahydrofuran and water (e.g., 28.8 mL).
-
Acidification: To the solution, add concentrated hydrochloric acid (e.g., 2.99 mL, 36 mmol) while maintaining the temperature below 10 °C.
-
Cyanide Addition: Slowly add potassium cyanide (e.g., 4.687 g, 72 mmol) to the reaction mixture, ensuring the temperature remains below 8 °C. Stir the mixture vigorously for 4 hours in the ice bath.
-
Reaction Monitoring and Completion: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, additional concentrated hydrochloric acid (e.g., 1.495 mL, 18 mmol) and potassium cyanide (e.g., 1.172 g, 18 mmol) can be added, followed by stirring for another hour.
-
Work-up and Extraction: Once the reaction is complete, extract the mixture with diethyl ether. Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Causality Behind Experimental Choices:
-
Acidic Conditions: The addition of hydrochloric acid is crucial to generate hydrocyanic acid (HCN) in situ from potassium cyanide. HCN is the active nucleophile that attacks the carbonyl carbon of the piperidone.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Aqueous THF: The use of a biphasic solvent system of THF and water ensures the solubility of both the organic starting material and the inorganic cyanide salt.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons, and a series of multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group would likely appear as a distinct signal.
-
¹³C NMR: Key signals would include those for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and nitrile groups, and the carbons of the piperidine ring. The nitrile carbon would appear at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile group (C≡N) around 2200-2260 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) around 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ for C₁₃H₁₆N₂O would be at m/z 216.28.
Comparative Analysis: Alternative Synthetic Strategies
While the direct cyanohydrin formation from 1-benzyl-3-piperidone is a robust method, other strategies can be considered, particularly when seeking stereocontrol or milder reaction conditions.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes and ketones.
-
Advantages: High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and environmentally friendly.
-
Disadvantages: Substrate specificity can be a limitation, and the enzyme may require specific conditions for optimal activity and stability.
For the synthesis of chiral 3-hydroxypiperidine derivatives, ketoreductases (KREDs) can be employed for the asymmetric reduction of the corresponding piperidone to a chiral alcohol, which can then be further functionalized.
Trimethylsilylcyanide (TMSCN) Addition
The use of trimethylsilylcyanide (TMSCN) as a cyanide source offers a milder and often more controlled alternative to using HCN or alkali metal cyanides. The reaction is typically catalyzed by a Lewis acid.
-
Advantages: TMSCN is less toxic and easier to handle than HCN. The reaction often proceeds under milder conditions.
-
Disadvantages: Lewis acid catalysts can be sensitive to moisture, and the resulting silylated cyanohydrin requires a subsequent deprotection step.
Data Summary: Comparison of Synthetic Methods
| Method | Key Features | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Direct Cyanohydrin Formation (KCN/HCl) | One-pot synthesis from the ketone. | Good to excellent | Racemic product | Simple, cost-effective. | Use of highly toxic cyanide, often requires careful temperature control. |
| Enzymatic Synthesis (e.g., HNL, KRED) | Biocatalytic approach. | Variable, can be high | High to excellent | High enantioselectivity, mild conditions, environmentally friendly. | Substrate specific, enzyme stability can be an issue. |
| TMSCN Addition | Use of a silyl-protected cyanide source. | Good to excellent | Can be made stereoselective with chiral catalysts | Milder conditions, less toxic cyanide source. | Requires a catalyst, deprotection step needed. |
Experimental Workflows and Signaling Pathways
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Reaction Scheme: Cyanohydrin Formation
Caption: General reaction scheme for cyanohydrin formation.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry, accessible through a straightforward cyanohydrin formation reaction. While the classic approach using potassium cyanide and acid is effective, researchers should consider alternative methods such as enzymatic synthesis or the use of TMSCN, especially when stereoselectivity or milder conditions are desired. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, stereochemistry, and available resources. Further research into the development of highly efficient and stereoselective catalysts for the synthesis of 3-hydroxypiperidine-3-carbonitrile derivatives will undoubtedly expand their utility in the discovery of new and improved therapeutic agents.
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O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
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Cymerman Craig, J., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11. [Link]
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ChemBK. (2024, April 9). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]
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Benchmarking a Novel Compound: A Comparative Efficacy Study of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile Against Known SARS-CoV-2 3CL Protease Inhibitors
Introduction
The ongoing pursuit of effective antiviral therapeutics remains a cornerstone of global health security. A pivotal target in the fight against coronaviruses, including SARS-CoV-2, is the 3C-like protease (3CLpro), an enzyme indispensable for viral replication.[1] Inhibition of 3CLpro activity effectively halts the viral life cycle, making it a prime focus for drug development. This guide presents a comparative analysis of a novel potential inhibitor, 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, against established benchmarks: Nirmatrelvir, GC376, and Boceprevir. While this compound is a compound of interest with limited publicly available data on its specific biological activity[2][3], its chemical structure, featuring a nitrile group, suggests a potential covalent inhibition mechanism against cysteine proteases like 3CLpro. This guide provides a framework for its evaluation, grounded in established scientific protocols and comparative data from well-characterized inhibitors.
The Central Role of 3CL Protease in Viral Replication
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[1] The 3CL protease, also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[1] It is a cysteine protease with a catalytic dyad composed of histidine and cysteine residues.[1] By blocking the active site of this enzyme, inhibitors prevent the maturation of viral proteins, thereby disrupting viral replication.
Caption: Simplified schematic of the SARS-CoV-2 replication cycle highlighting the critical role of 3CL protease and the intervention point for inhibitors.
Comparative Inhibitors: Mechanisms of Action
A thorough understanding of the benchmark inhibitors is crucial for a meaningful comparison.
-
Nirmatrelvir (PF-07321332): The active component of Paxlovid, Nirmatrelvir is a peptidomimetic inhibitor that acts as a covalent inhibitor of the SARS-CoV-2 main protease.[4][5][6] It forms a covalent bond with the catalytic cysteine residue of the protease, thereby blocking its activity.[7][8] Ritonavir is co-administered with nirmatrelvir to inhibit its metabolism by CYP3A enzymes, leading to higher plasma concentrations of the active drug.[4][5][6]
-
GC376: A broad-spectrum antiviral, GC376 is a dipeptidyl bisulfite adduct that acts as a prodrug of GC373.[9][10][11] GC373 contains an aldehyde warhead that forms a covalent bond with the catalytic cysteine of 3CLpro.[9][12][13] Its efficacy has been demonstrated against a range of coronaviruses.[9][13]
-
Boceprevir: Originally developed as a Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir has also shown activity against the SARS-CoV-2 3CL protease.[14][15] It is a ketoamide that reversibly and covalently binds to the active site serine of the HCV protease and has been investigated for its potential to inhibit the cysteine protease of SARS-CoV-2.[15][16][17]
Experimental Benchmarking: Protocols and Data
To objectively assess the inhibitory potential of this compound, a series of standardized in vitro and cell-based assays are proposed.
In Vitro Enzymatic Assay: Fluorogenic Substrate Cleavage
This assay directly measures the enzymatic activity of purified recombinant SARS-CoV-2 3CLpro in the presence of an inhibitor.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the reporter from the quencher and resulting in a detectable fluorescent signal. The presence of an effective inhibitor prevents this cleavage, leading to a reduced fluorescent signal.[18]
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (this compound, Nirmatrelvir, GC376, Boceprevir) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a 20 nM solution of SARS-CoV-2 3CLpro in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of a 20 µM solution of the fluorogenic substrate in assay buffer.
-
Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Caption: High-level workflow for the in vitro and cell-based evaluation of 3CL protease inhibitors.
Comparative In Vitro Efficacy Data (Hypothetical)
The following table presents hypothetical IC50 values for our test compound alongside the known inhibitors, which would be populated with experimental data.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action |
| This compound | SARS-CoV-2 3CLpro | To be determined | Covalent (Hypothesized) |
| Nirmatrelvir | SARS-CoV-2 3CLpro | ~0.01 - 0.1 | Covalent |
| GC376 | SARS-CoV-2 3CLpro | ~0.1 - 1.0[13][18] | Covalent (Prodrug) |
| Boceprevir | SARS-CoV-2 3CLpro | ~1.6 - 10[14] | Covalent |
Cell-Based Assay: Reporter-Based Assessment of Antiviral Activity
Cell-based assays are crucial for evaluating a compound's efficacy in a more biologically relevant context, taking into account cell permeability and potential cytotoxicity.[19][20][21]
Principle: A common approach utilizes a reporter system, such as luciferase or green fluorescent protein (GFP), where the reporter's expression is dependent on the activity of the viral protease.[22][23] In one such system, expression of 3CLpro in cells leads to cytotoxicity, which can be rescued by an effective inhibitor.[19][20]
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or A549-hACE2) in appropriate media.
-
Co-transfect the cells with plasmids expressing SARS-CoV-2 3CLpro and a reporter protein (e.g., luciferase).
-
-
Compound Treatment:
-
After transfection, add serial dilutions of the test compounds to the cell cultures.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
-
Reporter Assay and Cytotoxicity Assessment:
-
For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the compound's effect on cell viability (CC50).
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by plotting the reporter signal against the logarithm of the compound concentration.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Comparative Cellular Efficacy and Cytotoxicity Data (Hypothetical)
This table provides a template for comparing the cellular activity and toxicity of the compounds.
| Inhibitor | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | To be determined | To be determined | To be determined |
| Nirmatrelvir | ~0.01 - 0.1 | >100 | >1000 |
| GC376 | ~0.1 - 3.0[20] | >20 | >6 |
| Boceprevir | ~1 - 10 | >20 | >2 |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against well-characterized SARS-CoV-2 3CL protease inhibitors. The proposed in vitro and cell-based assays provide a robust framework for determining its inhibitory potency, cellular efficacy, and therapeutic window. The nitrile functional group in its structure presents a compelling rationale for its investigation as a potential covalent inhibitor.
Should the initial screening data prove promising, further studies, including determination of the covalent binding mechanism, kinetic analysis, and in vivo efficacy studies in animal models, would be warranted. The ultimate goal is to identify novel scaffolds that can be developed into potent and safe antiviral therapeutics to address the ongoing threat of coronaviruses.
References
- Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. Journal of Medicinal Chemistry.
- Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Medi
- A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. bioRxiv.
- Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening.
- Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
- Boceprevir. In-Pharma Technologist.
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- Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors. ACS Sensors.
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A Senior Application Scientist's Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Synthesis, Strategic Comparisons, and Applications
For the discerning researcher in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] Within this class, 3-substituted piperidines, such as 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, represent a critical subclass of intermediates. Their value lies in the versatile handles they provide for further chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. This guide provides an in-depth analysis of this compound, offering a comparative look at its synthesis and potential applications, grounded in established chemical principles and experimental data.
The Strategic Importance of the 3-Hydroxypiperidine-3-carbonitrile Moiety
The this compound structure is a confluence of key functional groups that underpin its utility as a synthetic intermediate. The benzyl group serves as a readily cleavable protecting group for the piperidine nitrogen, allowing for late-stage diversification.[3] The tertiary hydroxyl and nitrile groups at the C3 position introduce a chiral center and offer multiple avenues for chemical transformation, making this a valuable building block for creating complex molecules with potential biological activity.[4]
Synthesis and Comparative Analysis of Precursors
The direct synthesis of this compound is not extensively detailed in publicly available peer-reviewed literature. However, a robust synthetic strategy can be devised based on the well-established synthesis of its key precursor, 1-benzyl-3-piperidone, followed by a nucleophilic addition of cyanide.
Synthesis of 1-Benzyl-3-piperidone: A Comparative Overview
The synthesis of the pivotal intermediate, 1-benzyl-3-piperidone, can be approached through several routes. Here, we compare two common strategies.
| Parameter | Route A: Oxidation of 1-Benzyl-3-hydroxypiperidine | Route B: Dieckmann Condensation |
| Starting Materials | 1-Benzyl-3-hydroxypiperidine | N-Benzyl-bis(2-ethoxycarbonylethyl)amine |
| Key Transformation | Oxidation of a secondary alcohol to a ketone | Intramolecular cyclization of a diester |
| Common Reagents | Swern oxidation (oxalyl chloride, DMSO, triethylamine), PCC, or Dess-Martin periodinane | Sodium ethoxide |
| Typical Yield | Good to excellent | Moderate to good |
| Advantages | Readily available starting material, straightforward transformation. | Can be a one-pot cyclization. |
| Disadvantages | Requires stoichiometric oxidizing agents, potential for over-oxidation. | Starting material synthesis can be multi-step. |
Proposed Synthesis of this compound
A logical and efficient route to the target compound involves the Strecker synthesis, a well-established method for producing α-amino cyanides, which in this case is adapted for a cyclic ketone.
Experimental Protocol: Strecker Synthesis of this compound
Materials:
-
1-benzyl-3-piperidone hydrochloride
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH) solution (0.25 N)
-
Chloroform
-
Amberlite IR 120B (H+) resin
-
Acetone
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-benzyl-3-piperidone hydrochloride (8.13 g) in a 1:1 mixture of tetrahydrofuran and water (28.8 ml), add concentrated hydrochloric acid (2.99 ml).
-
Cool the mixture to below 8°C and add potassium cyanide (4.687 g) while maintaining the temperature.
-
Stir the mixture for 4 hours.
-
Add additional concentrated hydrochloric acid (1.495 ml) and potassium cyanide (1.172 g) and stir for another hour.[5]
-
Extract the reaction mixture with ether.
-
Wash the ether extract with water, dry over magnesium sulfate, and evaporate under reduced pressure to yield the crude this compound.
Purification:
Further purification can be achieved through column chromatography on silica gel. For conversion to the corresponding carboxylic acid, the crude product can be hydrolyzed with concentrated hydrochloric acid.[5]
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Comparison with Alternative Synthetic Strategies for Functionalized Piperidines
While the Strecker synthesis on a pre-formed piperidone ring is a direct approach, other methods for constructing functionalized piperidines are worth considering for their potential advantages in stereocontrol or functional group tolerance.
| Strategy | Description | Advantages | Disadvantages |
| Ring-closing Metathesis (RCM) | Construction of the piperidine ring from an acyclic diene precursor using a ruthenium catalyst. | High functional group tolerance. | Requires a multi-step synthesis of the diene precursor. |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene to form a tetrahydropyridine, which is then reduced. | Can establish multiple stereocenters in one step. | Limited by the availability and reactivity of suitable dienes and imines. |
| Reductive Amination of δ-Ketoesters | Intramolecular reductive amination of a δ-ketoester to form a cyclic amine. | Convergent approach. | May require harsh reducing agents. |
Potential Applications in Drug Discovery
The this compound scaffold is a precursor to a variety of more complex molecules with potential therapeutic applications. The piperidine ring is a common motif in drugs targeting the central nervous system (CNS), and this intermediate could be used to synthesize analogs of existing drugs or novel chemical entities.[2]
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The 3-hydroxypiperidine moiety is found in compounds with potential activity in Alzheimer's disease.[4]
-
Oncology: Chiral piperidine derivatives are key intermediates in the synthesis of kinase inhibitors used in cancer therapy, such as Ibrutinib.[4]
-
Infectious Diseases: The piperidine scaffold is present in various antibacterial and antiviral agents.[4]
Logical Flow of Derivatization
Caption: Potential derivatization pathways for drug discovery.
Conclusion
This compound stands as a valuable, albeit not widely documented, intermediate for the synthesis of complex piperidine-containing molecules. Its synthesis, logically proceeding through the Strecker reaction on 1-benzyl-3-piperidone, offers a reliable route to this versatile scaffold. By understanding the comparative advantages of different synthetic strategies and the vast potential for derivatization, researchers can effectively leverage this compound in the design and synthesis of novel therapeutic agents across a spectrum of diseases. The insights and protocols provided in this guide are intended to empower drug development professionals to confidently incorporate this and similar building blocks into their research endeavors.
References
-
PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation | Request PDF. Available from: [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Qiyan. 1-Benzyl-3-hydroxypiperidine. Available from: [Link]
-
Pipzine Chemicals. This compound. Available from: [Link]
-
Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]
- Google Patents. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. Available from: [Link]
- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Advent Bio. This compound. Available from: [Link]
-
Semantic Scholar. Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. Available from: [Link]
-
European Patent Office. EP 3170809 A1 - METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. Available from: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
